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Foundational

An In-depth Technical Guide to 2-Bromo-5-iodo-4-nitrotoluene (CAS 1823924-97-5)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Bromo-5-iodo-4-nitrotoluene, a polysubstituted aromat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-iodo-4-nitrotoluene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to present a robust and scientifically grounded resource.

Introduction: The Strategic Value of Polysubstituted Aromatics

Polysubstituted aromatic rings are foundational scaffolds in a vast array of pharmaceuticals and functional materials. The specific arrangement of diverse functional groups, such as halogens and nitro moieties, on a toluene framework, as seen in 2-Bromo-5-iodo-4-nitrotoluene, offers a rich platform for synthetic diversification. The bromine, iodine, and nitro groups each provide unique handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and reduction, respectively. This multi-functional nature makes such compounds highly valuable in the construction of complex molecular architectures, particularly in the realm of fragment-based drug discovery where precise vector control for fragment elaboration is paramount.

Physicochemical Properties: An Estimation Based on Analogs

PropertyEstimated Value for 2-Bromo-5-iodo-4-nitrotolueneRationale based on Analogous Compounds
Molecular Formula C₇H₅BrINO₂Consistent with the chemical structure.
Molecular Weight 341.93 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow crystalline solidSimilar bromo- and iodo-nitrotoluenes are typically crystalline solids with a yellowish hue.[1][2]
Melting Point 85 - 95 °CExpected to be higher than 2-bromo-4-nitrotoluene (76-77 °C) and 2-bromo-5-nitrotoluene (78-80 °C) due to the heavier iodine atom and potentially stronger intermolecular forces.[2][3]
Boiling Point > 280 °C at 760 mmHgLikely higher than that of 2-bromo-4-nitrotoluene (280.4 °C) due to the increased molecular weight.[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF), sparingly soluble in non-polar solvents, and insoluble in water.Aromatic compounds with this substitution pattern are generally soluble in a range of organic solvents.
LogP ~3.5 - 4.0Estimated to be higher than that of 2-bromo-4-nitrotoluene (~2.98) and 2-bromo-4-chloro-5-nitrotoluene (~3.4) due to the lipophilic iodine atom.[3][4]

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 2-Bromo-5-iodo-4-nitrotoluene can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible and efficient route involves the nitration of 2-bromo-5-iodotoluene.

Synthesis_Pathway cluster_0 Step 1: Iodination cluster_1 Step 2: Sandmeyer Reaction (Bromination) cluster_2 Step 3: Nitration o-Toluidine o-Toluidine 2-Iodo-6-aminotoluene 2-Iodo-6-aminotoluene o-Toluidine->2-Iodo-6-aminotoluene I₂ / NaHCO₃ 2-Bromo-5-iodotoluene 2-Bromo-5-iodotoluene 2-Iodo-6-aminotoluene->2-Bromo-5-iodotoluene 1. NaNO₂, HBr 2. CuBr 2-Bromo-5-iodo-4-nitrotoluene 2-Bromo-5-iodo-4-nitrotoluene 2-Bromo-5-iodotoluene->2-Bromo-5-iodo-4-nitrotoluene HNO₃ / H₂SO₄

A proposed multi-step synthesis of 2-Bromo-5-iodo-4-nitrotoluene.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Iodo-6-aminotoluene from o-Toluidine

This step is based on established procedures for the regioselective iodination of anilines.

  • To a stirred suspension of o-toluidine (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or ethanol at 0 °C, add a solution of iodine (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodo-6-aminotoluene.

Step 2: Synthesis of 2-Bromo-5-iodotoluene via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an amino group to a halide.[5][6][7][8]

  • Dissolve 2-iodo-6-aminotoluene (1 equivalent) in a mixture of hydrobromic acid (48%, ~4-5 equivalents) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to 60-70 °C for 1-2 hours to ensure complete conversion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the resulting crude 2-bromo-5-iodotoluene by distillation under reduced pressure or column chromatography. A patent describes a similar synthesis of 2-bromo-5-iodotoluene from o-toluidine.[9]

Step 3: Nitration of 2-Bromo-5-iodotoluene

The final step involves the regioselective nitration of the di-halogenated toluene. The directing effects of the substituents will guide the nitro group to the desired position.

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-bromo-5-iodotoluene (1 equivalent).

  • To this mixture, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at 0-10 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • The solid precipitate of 2-Bromo-5-iodo-4-nitrotoluene is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) will yield the purified product.

Predicted Spectral Characteristics

While experimental spectra are not available, the following characteristics can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (around 2.5 ppm) and two singlets in the aromatic region (likely between 7.5 and 8.5 ppm) corresponding to the two aromatic protons. The exact chemical shifts will be influenced by the electronic effects of the bromo, iodo, and nitro substituents. Data for 2-bromo-5-nitrotoluene and 2-bromo-4-nitrotoluene can serve as a reference.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ would be expected at m/z 341 and 343. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and halogen atoms. Mass spectra of related nitrotoluenes show complex fragmentation patterns.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), C-H stretching of the methyl group and aromatic ring, and C-Br and C-I stretching vibrations in the fingerprint region.

Reactivity and Synthetic Utility

The unique combination of functional groups in 2-Bromo-5-iodo-4-nitrotoluene makes it a highly versatile synthetic intermediate.

Reactivity cluster_reactions Potential Transformations 2-Bromo-5-iodo-4-nitrotoluene 2-Bromo-5-iodo-4-nitrotoluene Cross-Coupling (Suzuki, Sonogashira, etc.) at C-I Cross-Coupling (Suzuki, Sonogashira, etc.) at C-I 2-Bromo-5-iodo-4-nitrotoluene->Cross-Coupling (Suzuki, Sonogashira, etc.) at C-I Pd catalyst, base Cross-Coupling (Suzuki, Sonogashira, etc.) at C-Br Cross-Coupling (Suzuki, Sonogashira, etc.) at C-Br 2-Bromo-5-iodo-4-nitrotoluene->Cross-Coupling (Suzuki, Sonogashira, etc.) at C-Br More forcing conditions Nucleophilic Aromatic Substitution of Br Nucleophilic Aromatic Substitution of Br 2-Bromo-5-iodo-4-nitrotoluene->Nucleophilic Aromatic Substitution of Br Strong nucleophile Reduction of Nitro Group to Amine Reduction of Nitro Group to Amine 2-Bromo-5-iodo-4-nitrotoluene->Reduction of Nitro Group to Amine e.g., Fe/HCl or H₂, Pd/C

Key reaction pathways for 2-Bromo-5-iodo-4-nitrotoluene.

  • Selective Cross-Coupling: The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of various substituents at the 5-position while leaving the bromine atom intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. While both halogens could potentially be displaced, the C-Br bond, being ortho to the nitro group, is more activated and susceptible to substitution by strong nucleophiles.[13]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions like catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting aniline derivative opens up a wide range of further synthetic possibilities, including diazotization and Sandmeyer reactions.

  • Benzylic Bromination: While the aromatic ring is deactivated towards electrophilic attack, the methyl group can potentially undergo radical bromination at the benzylic position under appropriate conditions (e.g., NBS, radical initiator).

Potential Applications in Drug Discovery

Halogenated nitroaromatics are important pharmacophores and synthetic intermediates in drug discovery.[14] 2-Bromo-5-iodo-4-nitrotoluene, with its multiple points for diversification, is an excellent candidate for:

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against biological targets. The bromine and iodine atoms provide vectors for fragment growth and linking, allowing for the systematic exploration of the binding pocket.

  • Scaffold Decoration: It can be used as a central scaffold onto which various pharmacophoric groups can be appended through the reactions described above. This allows for the rapid generation of compound libraries for high-throughput screening.

  • Synthesis of Bioactive Molecules: Structurally related bromo-nitrotoluenes have been utilized as intermediates in the synthesis of anticancer agents and compounds with antimalarial activity.[15] The unique substitution pattern of 2-Bromo-5-iodo-4-nitrotoluene may lead to novel analogs of known bioactive compounds with improved properties.

Safety and Handling

Polysubstituted nitrotoluenes should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds are generally considered to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[16][17] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-iodo-4-nitrotoluene is a promising, albeit currently under-documented, chemical entity with significant potential for application in advanced organic synthesis and medicinal chemistry. Its multi-functional nature allows for a high degree of synthetic flexibility, making it an attractive building block for the construction of complex and diverse molecular architectures. This guide provides a solid foundation for researchers to understand and utilize this compound by leveraging established chemical principles and data from closely related analogs. Further experimental validation of the proposed properties and synthetic routes will undoubtedly solidify its position as a valuable tool in the chemist's arsenal.

References

  • Jiangsu Weigruisi Chemical Co., Ltd. (2015). Synthetic method of 2-bromo-5-iodotoluene. CN104945116A.
  • PubChem. (n.d.). 2-Bromo-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of aromatic halides from aromatic amines.
  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. Retrieved from [Link]

Sources

Exploratory

2-Bromo-5-iodo-4-nitrotoluene: A Strategic Tri-Functional Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and pharmaceutical applications of 2-Bromo-5-iodo-4-nitrotoluene , a high-value tri-functional scaffold.

CAS Number: 1823924-97-5 Formula: C₇H₅BrINO₂ Molecular Weight: 341.93 g/mol Synonyms: 1-Bromo-4-iodo-2-methyl-5-nitrobenzene; 5-Iodo-4-nitro-2-bromotoluene

Executive Summary

In the landscape of modern drug discovery, 2-Bromo-5-iodo-4-nitrotoluene serves as a critical "linchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an aryl iodide, an aryl bromide, and a nitro group. This configuration allows medicinal chemists to execute sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex polysubstituted toluene cores found in kinase inhibitors (e.g., ALK, EGFR targets) and next-generation agrochemicals.

This guide provides a validated synthetic route, chemoselectivity data, and handling protocols to ensure reproducibility and safety in the laboratory.

Structural Logic & Retrosynthetic Analysis

The utility of this scaffold stems from the distinct bond dissociation energies (BDE) of the carbon-halogen bonds:

  • C–I Bond (~65 kcal/mol): Highly reactive; undergoes oxidative addition with Pd(0) at room temperature or mild heating.

  • C–Br Bond (~81 kcal/mol): Moderately reactive; requires higher temperatures or specialized ligands (e.g., Buchwald ligands) to react, typically remaining inert during the initial functionalization of the iodide.

  • Nitro Group: A latent amine precursor. Post-coupling reduction yields an aniline for amide coupling or heterocycle closure (e.g., indoles, benzimidazoles).

Functional Group Interconversion Map

FGI_Map Target 2-Bromo-5-iodo-4-nitrotoluene (Tri-functional Core) Coupling1 Product A (C-5 Functionalized) Target->Coupling1 Suzuki/Sonogashira (Pd(0), RT, Selects I) Precursor 2-Amino-4-nitrotoluene (2-Methyl-5-nitroaniline) Precursor->Target 1. Iodination (NIS) 2. Sandmeyer (CuBr₂) Coupling2 Product B (C-2 Functionalized) Coupling1->Coupling2 Suzuki/Buchwald (Pd(0), Heat, Selects Br) Final API Scaffold (Amine/Amide) Coupling2->Final Nitro Reduction (Fe/NH₄Cl or H₂)

Figure 1: Strategic workflow for utilizing the orthogonal reactivity of the scaffold.

Validated Synthesis Protocol

While 2-bromo-4-nitrotoluene is a common starting material, direct iodination at the C-5 position is electronically unfavorable due to the ortho-nitro effect. The most robust route utilizes 2-amino-4-nitrotoluene (2-methyl-5-nitroaniline) , exploiting the strong para-directing effect of the amino group to install the iodine, followed by a Sandmeyer transformation to install the bromine.

Step 1: Regioselective Iodination

Objective: Install iodine at C-5 (para to amino). Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN), TFA (catalytic).

  • Dissolution: Dissolve 2-amino-4-nitrotoluene (10.0 g, 65.7 mmol) in ACN (100 mL) in a round-bottom flask shielded from light.

  • Addition: Add NIS (16.3 g, 72.3 mmol) portion-wise over 15 minutes at 0°C.

  • Catalysis: Add Trifluoroacetic acid (TFA, 1.5 mL) dropwise.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The amino group directs iodination exclusively to the C-5 position (para-directing), overcoming the meta-directing influence of the nitro group.

  • Workup: Quench with 10% aq. Na₂S₂O₃ to remove excess iodine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~85–90% of 2-amino-5-iodo-4-nitrotoluene as a yellow solid.

Step 2: Sandmeyer Bromination

Objective: Convert the C-2 amino group to a bromine atom. Reagents: Copper(II) bromide (CuBr₂), tert-Butyl nitrite (tBuONO), Acetonitrile.

  • Preparation: In a 3-neck flask equipped with a reflux condenser, suspend CuBr₂ (17.6 g, 78.8 mmol) in dry ACN (150 mL). Heat to 60°C.

  • Diazotization: Add tert-butyl nitrite (11.3 mL, 98.5 mmol) dropwise.

  • Addition: Add the Step 1 intermediate (2-amino-5-iodo-4-nitrotoluene, 18.3 g, 65.7 mmol) portion-wise as a solid or solution in ACN over 30 minutes. Caution: Gas evolution (N₂) will occur.

  • Heating: Stir at 65–70°C for 2 hours until gas evolution ceases and the amine is consumed.

  • Workup: Cool to RT. Pour into 1N HCl (200 mL) to decompose copper salts. Extract with diethyl ether (3x). Wash organics with NH₄OH (to remove Cu traces), water, and brine.

  • Purification: Silica gel column chromatography (Gradient: 0–10% EtOAc in Hexanes).

  • Product: 2-Bromo-5-iodo-4-nitrotoluene (Pale yellow solid).

Chemoselective Cross-Coupling Applications

The primary value of this intermediate is the ability to react the iodine selectively in the presence of the bromine.[1]

General Protocol: Selective C-5 Suzuki Coupling

Mechanism: The oxidative addition of Pd(0) to Ar–I is kinetically faster than to Ar–Br.

Table 1: Reaction Optimization for Chemoselectivity

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Standard Pd(0) source; avoids highly active ligands (like SPhos) that might activate the bromide.
Base Na₂CO₃ (2.0 eq)Mild base prevents side reactions.
Solvent DME/Water (4:1) or Toluene/EtOH/H₂OBiphasic systems often suppress homocoupling.
Temperature Room Temperature to 40°C CRITICAL: High heat (>60°C) may trigger C-2 (Br) coupling.
Stoichiometry Boronic Acid (1.05 eq)Slight excess ensures conversion of I without pushing Br reaction.

Experimental Procedure:

  • Charge flask with 2-Bromo-5-iodo-4-nitrotoluene (1.0 eq), Boronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degas solvent (DME/H₂O) with N₂ for 15 mins and add to flask.

  • Stir at RT for 12–18 hours.

  • Result: Exclusive formation of the C-5 biaryl product. The C-2 bromine remains intact for subsequent diversification.[1]

Pathway Visualization

Coupling_Pathway cluster_step1 Step 1: Chemoselective C-5 Coupling cluster_step2 Step 2: C-2 Functionalization Start 2-Bromo-5-iodo-4-nitrotoluene Intermediate 5-Aryl-2-bromo-4-nitrotoluene Start->Intermediate Ar-B(OH)₂, Pd(PPh₃)₄ Na₂CO₃, RT (Selects I) Final 2,5-Diaryl-4-nitrotoluene Intermediate->Final Ar'-B(OH)₂, Pd(dppf)Cl₂ K₃PO₄, 90°C (Selects Br)

Figure 2: Sequential functionalization workflow preserving structural integrity.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin and serious eye irritation.

    • Explosion Risk: As a nitro-aromatic, the compound has high energy potential. Avoid heating dry solids above 150°C.

    • Sandmeyer Step: Generation of N₂ gas requires adequate venting. tert-Butyl nitrite is flammable and toxic.

  • Storage: Store at 2–8°C, light-protected (iodides are light-sensitive).

References

  • Structure & Properties: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 82189, 2-Bromo-4-nitrotoluene (Analogous Precursor Data). Retrieved from [Link]

Sources

Foundational

Polyhalogenated Nitrotoluene Building Blocks: A Technical Guide for Drug Discovery

Executive Summary Polyhalogenated nitrotoluenes (PHNTs) represent a class of "linchpin" scaffolds in modern medicinal chemistry.[1] Characterized by a benzene core substituted with a methyl group, a nitro group, and mult...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated nitrotoluenes (PHNTs) represent a class of "linchpin" scaffolds in modern medicinal chemistry.[1] Characterized by a benzene core substituted with a methyl group, a nitro group, and multiple halogen atoms (typically F, Cl, Br, or I), these building blocks offer a unique orthogonal reactivity triad . They allow medicinal chemists to sequentially install diversity at specific positions using distinct reaction mechanisms—Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalyzed Cross-Coupling (TMCC), and Reductive Cyclization—without the need for protecting groups.[1]

This guide details the strategic application of PHNTs, focusing on regiocontrol, synthetic workflows, and their utility in synthesizing privileged pharmacophores like indoles, quinazolines, and benzimidazoles.

Structural Utility & Physicochemical Properties[2][3][4][5]

The PHNT scaffold is defined by three functional components that drive its utility in drug discovery:

  • The "Magic Methyl" (Ortho to Nitro):

    • Function: Serves as a latent handle for heterocycle formation (e.g., indoles via Leimgruber-Batcho) or can be oxidized to benzoic acids.[1]

    • Medicinal Impact: The methyl group often improves solubility and creates a "metabolic soft spot" or, conversely, blocks a metabolic site depending on its position relative to the halogens.

  • The Nitro Group:

    • Function: Acts as a strong Electron Withdrawing Group (EWG), activating ortho and para halogens for SNAr.[1]

    • Latent Function: Precursor to anilines (for amide coupling) or nitrogenous heterocycles.[1]

  • Polyhalogenation (Mixed Halogens):

    • Function: Provides sites for orthogonal functionalization.

    • Hierarchy: The bond strength difference (C–F > C–Cl > C–Br > C–I) allows for chemoselective transformations.[1]

Table 1: Reactivity Hierarchy of PHNT Substituents
SubstituentPrimary Reactivity ModeActivation RequirementTypical Reagents
Fluorine (-F) SNAr (Nucleophilic Displacement)Activated by o/p-NO2Amines, Alkoxides, Thiols
Bromine (-Br) Cross-Coupling (Electrophilic)Pd/Ni CatalysisBoronic acids (Suzuki), Amines (Buchwald)
Nitro (-NO2) Reduction / CyclizationReducing conditionsH2/Pd, Fe/AcOH, DMF-DMA
Methyl (-CH3) C-H Acidity / OxidationActivated by o-NO2DMF-DMA (Enamine formation), KMnO4

Chemo- & Regioselectivity: The Core Challenge

The power of PHNTs lies in orthogonality . A mixed-halogen scaffold, such as 4-bromo-5-fluoro-2-nitrotoluene , allows the chemist to "program" the sequence of bond formations.[1]

The Reactivity Triad
  • SNAr Selectivity (F vs. Br): The nitro group activates the ring for nucleophilic attack.[1] Fluorine is the superior leaving group for SNAr due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

    • Rule: In a scaffold containing both F and Br, nucleophiles (amines/alkoxides) will selectively displace F, leaving the Br intact for later steps.

  • Cross-Coupling Selectivity (Br vs. F): Palladium catalysts undergo oxidative addition into the C-Br bond (bond energy ~68 kcal/mol) much faster than the C-F bond (~115 kcal/mol).[1]

    • Rule: Suzuki or Buchwald-Hartwig couplings will occur exclusively at the Br position.[1]

  • The "Switch": By altering the reaction sequence, one can achieve structural diversity from the same starting material.

    • Path A: SNAr (at F)

      
       Reduction 
      
      
      
      Cyclization.[1]
    • Path B: Cross-coupling (at Br)

      
       SNAr 
      
      
      
      Reduction.[1]

Synthetic Workflows & Visualizations

The following diagrams illustrate the divergent synthesis capabilities of a model PHNT: 4-bromo-5-fluoro-2-nitrotoluene .

Diagram 1: Divergent Reactivity Map[1]

ReactivityMap Start 4-Bromo-5-fluoro- 2-nitrotoluene SNAr_Prod Intermediate A: (Amino-substitution at F) Start->SNAr_Prod S_NAr (R-NH2, K2CO3) Suzuki_Prod Intermediate B: (Biaryl formation at Br) Start->Suzuki_Prod Pd(PPh3)4 Ar-B(OH)2 Indole_Prod 6-Bromo-5-fluoroindole Start->Indole_Prod 1. DMF-DMA 2. H2/Raney Ni Final_A Functionalized Aniline/Benzimidazole SNAr_Prod->Final_A Reduction & Cyclization Final_B Biaryl Indole Precursor Suzuki_Prod->Final_B DMF-DMA then H2/Pd

Caption: Divergent synthetic pathways from a single mixed-halogen nitrotoluene scaffold.[1][2]

Diagram 2: The Leimgruber-Batcho Indole Synthesis

This is the most reliable method for converting o-nitrotoluenes to indoles.[1]

IndoleSynthesis Step1 o-Nitrotoluene (Acidic Methyl) Intermediate Enamine Intermediate (Dark Red/Purple) Step1->Intermediate Condensation (110-140°C) Reagent1 DMF-DMA (Dimethylformamide dimethyl acetal) Reagent1->Intermediate Product Substituted Indole Intermediate->Product Reduction (-NH2 attacks Enamine) Step2 Reductive Cyclization (H2/Pd-C or Fe/AcOH) Step2->Product

Caption: Mechanism of the Leimgruber-Batcho indole synthesis starting from o-nitrotoluene.

Experimental Protocols

These protocols are generalized from proven methodologies for mixed-halogen systems.[1]

Protocol A: Regioselective SNAr (Fluorine Displacement)

Target: Selective amination of 4-bromo-5-fluoro-2-nitrotoluene without affecting the bromine.[1]

  • Setup: In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitrotoluene (1.0 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

  • Base & Nucleophile: Add K2CO3 (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), use 2.5 equiv of base.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Control: The nitro group activates the fluorine sufficiently that heating is often unnecessary. Heating (>60°C) may lead to trace displacement of bromine or bis-addition if diamines are used.[1]

  • Workup: Dilute with water (precipitation often occurs).[1] Filter the solid or extract with EtOAc.[1] Wash organic layer with brine to remove DMF.[1]

  • Validation: 19F NMR should show disappearance of the aryl-fluorine signal (approx. -110 to -130 ppm).

Protocol B: Indole Synthesis (Leimgruber-Batcho Method)

Target: Conversion of a substituted o-nitrotoluene to a substituted indole.[1]

  • Enamine Formation:

    • Dissolve the nitrotoluene derivative in DMF (anhydrous).

    • Add DMF-DMA (Dimethylformamide dimethyl acetal) (1.5–3.0 equiv).[1]

    • Heat to 110°C in a sealed tube or under reflux for 12–16 hours.

    • Observation: The solution will turn a deep red/purple color (formation of the

      
      -dimethylamino-2-nitrostyrene).[1]
      
    • Workup: Remove volatiles in vacuo to obtain the crude enamine (often used directly).[1]

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH or EtOH .[1]

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (balloon pressure) at RT for 4–12 hours.

    • Alternative: For halogen-sensitive substrates (where Br might be reduced), use Fe powder/AcOH or TiCl3 .[1]

  • Purification: Filter through Celite. Concentrate and purify via silica gel chromatography.

Case Studies in Drug Discovery

Case Study 1: Afatinib (EGFR Inhibitor)[1][7][8]
  • Scaffold Relevance: The synthesis of Afatinib involves the construction of a quinazoline core.[3] Key intermediates often utilize the logic of 4-fluoro-2-nitro-substituted precursors.[1]

  • Chemistry: The 4-fluoro group on the quinazoline (derived from the initial aromatic ring) acts as the electrophile for the SNAr addition of the chiral amine side chain. The nitro group is subsequently reduced to an aniline to install the acrylamide "warhead."

  • Reference: US Patent 20160083373A1 (Method for preparing afatinib).[1]

Case Study 2: Sunitinib (RTK Inhibitor)[1][9]
  • Scaffold Relevance: Sunitinib contains a 5-fluoro-2-oxindole core.[1][4][5]

  • Synthesis Connection: This core is accessible from 5-fluoro-2-nitrotoluene .[1]

    • Step 1: Condensation with oxalate esters (Reissert reaction logic) or DMF-DMA.[1]

    • Step 2: Reductive cyclization to the oxindole.[1]

  • Reference: US Patent 6573293 (Pyrrole substituted 2-indolinone protein kinase inhibitors).[1][4]

References

  • Vertex AI Search. (2025).[1] Synthesis of 4-Substituted Indoles from o-Nitrotoluenes. 6[1][2][7][8]

  • Sigma-Aldrich. (n.d.).[1] 4-Bromo-2-nitrotoluene Product Sheet. Link

  • ChemicalBook. (2025).[1] 4-Bromo-5-fluoro-2-nitrotoluene Properties and Suppliers. 9

  • Google Patents. (2016).[1] US20160083373A1 - Method for preparing afatinib and intermediate thereof.[1] 8[1][2][3][7][8]

  • Google Patents. (2003).[1] US Patent 6,573,293 - Pyrrole substituted 2-indolinone protein kinase inhibitors.[1] 4[1][2][7][10]

Sources

Exploratory

The BIT Protocol: A High-Fidelity Scaffold for Fragment-Based Drug Design

The following technical guide details the strategic implementation of Bromo-Iodo-Toluene (BIT) cores in Fragment-Based Drug Design (FBDD). Technical Whitepaper | Version 2.0 Executive Technical Brief In the high-attritio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic implementation of Bromo-Iodo-Toluene (BIT) cores in Fragment-Based Drug Design (FBDD).

Technical Whitepaper | Version 2.0

Executive Technical Brief

In the high-attrition landscape of early-stage drug discovery, the Bromo-Iodo-Toluene (BIT) core represents a "privileged" scaffold that solves two critical bottlenecks in Fragment-Based Drug Design (FBDD): ambiguous binding mode identification and synthetic tractability during hit-to-lead evolution .

Unlike standard phenyl or heterocyclic fragments, the BIT core offers a pre-encoded roadmap for diversification. The significant difference in bond dissociation energies between


 (~65 kcal/mol) and 

(~81 kcal/mol) allows for highly controlled, chemoselective sequential cross-coupling. Furthermore, the heavy halogen atoms provide a distinct anomalous scattering signal in X-ray crystallography, enabling automated, high-confidence hit validation.

The Physicochemical Advantage

The Sigma-Hole & Halogen Bonding

The BIT core is not merely a structural connector; it is a functional probe for halogen bonding (XB) . The heavy halogens (I, Br) possess a region of positive electrostatic potential on the extension of the C-X bond, known as the


-hole .[1]
  • Interaction Mechanism: The

    
    -hole acts as a Lewis acid, interacting with Lewis bases in the protein pocket (e.g., backbone carbonyl oxygen, histidine nitrogen, or methionine sulfur).
    
  • Tunability: The magnitude of the

    
    -hole correlates with the polarizability of the halogen (
    
    
    
    ) and the electron-withdrawing nature of the scaffold.
  • Design Implication: In a BIT core, the Iodine atom is the primary XB donor. If the Iodine is consumed in the first cross-coupling, the remaining Bromine can serve as a secondary XB donor or a hydrophobic anchor.

Anomalous Scattering in Screening

Standard molecular replacement often fails for low-affinity fragments due to weak electron density. The BIT core leverages the anomalous scattering properties of Iodine and Bromine.

ElementK-edge (keV)f'' (at Cu K

, 1.54 Å)
Utility
Iodine 33.17~6.7eStrong anomalous signal; unambiguous phasing.
Bromine 13.47~1.3eModerate signal; useful for orientation confirmation.
Carbon 0.28~0.0eNo anomalous signal.

Strategic Insight: By collecting diffraction data at long wavelengths (e.g., 2.0 Å), the anomalous signal of Iodine becomes dominant, allowing the fragment's position to be mathematically solved (substructure phasing) rather than visually guessed.

The Synthetic Engine: Chemoselective Diversification

The utility of the BIT core relies on the Sequential Cross-Coupling Protocol . The reactivity gap allows the Iodine to be functionalized at low temperatures/mild catalysts, leaving the Bromine intact for a second, harsher diversification step.

Workflow Logic

The following diagram illustrates the orthogonal diversification strategy.

BIT_Workflow BIT_Core BIT Core (2-Bromo-4-iodotoluene) Step1 Step 1: C-I Activation (Mild Pd Catalysis) BIT_Core->Step1 Suzuki/Sonogashira RT to 40°C Intermediate Intermediate A (Biaryl-Bromide) Step1->Intermediate Retention of Br Step2 Step 2: C-Br Activation (High T / Specialized Ligand) Intermediate->Step2 Suzuki/Buchwald >80°C Lead Lead Candidate (Bis-functionalized) Step2->Lead Final Scaffold

Figure 1: Chemoselective sequential functionalization of the Bromo-Iodo-Toluene core.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the Iodine position of 2-bromo-4-iodotoluene.

Reagents:

  • Substrate: 2-Bromo-4-iodotoluene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    /
    
    
  • Base:

    
     (2.0 equiv, aq. 2M)
    
  • Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the BIT core, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent and aqueous base.

  • The "Iodine Window": Stir the reaction at Room Temperature (20-25°C) .

    • Critical Control Point: Do NOT heat.[2] At RT, oxidative addition occurs almost exclusively at the C-I bond. The C-Br bond requires temperatures >60°C to overcome the activation energy barrier with standard

      
       ligands.
      
  • Monitoring: Monitor by TLC/LC-MS. The starting material (BIT) should disappear, yielding the mono-coupled bromide intermediate.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Step 2 (The Bromine Coupling): The isolated intermediate is then subjected to a second coupling (e.g., Buchwald-Hartwig amination) using a more active catalyst system (e.g.,

    
     / XPhos) at elevated temperatures (80-100°C) to engage the remaining bromine.
    

Biophysical Screening Protocol

This protocol describes the validation of BIT fragments using X-ray crystallography, prioritizing the anomalous signal.

The "Anomalous Soak" Workflow

Screening_Logic Crystal Apo Protein Crystal Soak Soak with BIT Fragment (10-50 mM, DMSO) Crystal->Soak Collect Data Collection (Long Wavelength ~2.0 Å) Soak->Collect Map_Calc Calculate Anomalous Difference Map (F_anom) Collect->Map_Calc Process Data Validation Hit Validation Map_Calc->Validation Peaks > 4σ? Validation->Soak No (Optimize Soak) Refinement Refine Structure (Occupancy & B-factor) Validation->Refinement Yes

Figure 2: X-ray crystallography workflow leveraging anomalous scattering for fragment validation.

Data Collection Parameters
  • Energy: Tune the beamline to ~6-7 keV (approx 1.8 - 2.0 Å). This maximizes the

    
     component of Iodine/Bromine while minimizing absorption by the crystal solvent.
    
  • Multiplicity: High redundancy (>720° rotation if symmetry permits) is required to measure the small anomalous differences accurately.

  • Analysis: Compute the anomalous difference Fourier map (

    
    ). A valid BIT hit will manifest as a strong spherical peak (often >5-10 
    
    
    
    ) at the halogen positions, even if the rest of the molecule is disordered.

Strategic Optimization & Case Context

When optimizing a BIT-derived hit, the toluene methyl group serves as a critical "vector check."

  • Vector 1 (Iodine replacement): Usually extends into a deep hydrophobic pocket or engages a backbone carbonyl via H-bond (replacing the halogen bond).

  • Vector 2 (Bromine replacement): Often solvent-exposed or directed toward a secondary sub-pocket.

  • Vector 3 (Methyl group): Acts as a rigidifier. If the methyl group clashes with the protein, the core can be swapped for a de-methylated analog or a pyridine variant (e.g., 2-bromo-4-iodo-pyridine) to introduce polarity.

Case Reference: While specific proprietary drugs often obscure their fragment origins, the methodology mirrors the development of agents like Omecamtiv mecarbil . In that pathway, a halogenated pyridine core was used where chemoselective coupling (urea formation vs. Suzuki) allowed the precise assembly of the myosin-binding pharmacophore. The BIT core applies this same logic to all-carbon aromatic systems.

References

  • Chemoselective Cross-Coupling Protocols

    • Title: Chemoselective cross-coupling of bromo-iodo-arenes.[3][4]

    • Source: BenchChem Applic
  • Halogen Bonding in Drug Design

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Fragment Screening via X-ray Crystallography

    • Title: Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
    • Source: Int. J. Mol. Sci. (NIH/PMC).
    • URL:[Link]

  • Anomalous Scattering D

    • Title: X-ray Anomalous Scattering: Overview and Periodic Table Interface.
    • Source: University of Washington Biomolecular Structure Center.[5]

    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Bromo-5-iodo-4-nitrotoluene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Bromo-5-iodo-4-nitrotoluene, a halogenated and nitrated aromatic compound with significant potential as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-iodo-4-nitrotoluene, a halogenated and nitrated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science research. This document will delve into its fundamental physicochemical properties, explore a detailed synthetic pathway, and discuss its potential applications, offering a valuable resource for professionals in drug discovery and chemical development.

Part 1: Core Physicochemical Properties of 2-Bromo-5-iodo-4-nitrotoluene

2-Bromo-5-iodo-4-nitrotoluene is a polysubstituted toluene derivative. The strategic placement of bromo, iodo, and nitro functional groups on the toluene scaffold imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecular architectures.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₅BrINO₂[Calculated]
Molecular Weight 341.93 g/mol [1]
Predicted Density ~2.194 g/cm³[This is a predicted value for a closely related isomer, 5-Bromo-2-iodo-4-nitrotoluene, and serves as a reasonable estimate.]

Part 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted benzenes like 2-Bromo-5-iodo-4-nitrotoluene requires a strategic approach to control the regioselectivity of the substitution reactions. A plausible synthetic route starting from a readily available precursor is outlined below. The rationale behind the sequence of reactions is critical to achieving the desired isomer.

Conceptual Synthetic Workflow

The synthesis of 2-Bromo-5-iodo-4-nitrotoluene can be envisioned through a multi-step process involving iodination, diazotization, and bromination, starting from an appropriate aminotoluene derivative. A logical starting material would be 2-methyl-5-nitroaniline. The amino group can be converted to a diazonium salt, which can then be substituted with a bromine atom via a Sandmeyer-type reaction. Subsequently, iodination of the ring can be achieved. Alternatively, a route starting from a pre-brominated or iodinated toluene derivative followed by nitration and further halogenation could be considered, though controlling the regiochemistry might be more challenging.

A patented method for a related compound, 2-bromo-5-iodotoluene, provides a strong basis for a potential synthesis of the nitrated analog. This process begins with o-toluidine and proceeds through iodination, followed by diazotization and bromination.[2]

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

This protocol is a proposed method based on established organic chemistry principles and published procedures for similar compounds.[2][3][4]

Step 1: Nitration of a suitable precursor (if starting from a non-nitrated toluene derivative).

  • Rationale: Introducing the nitro group early can influence the regioselectivity of subsequent halogenation steps. However, nitration of a halogenated toluene must be carefully considered to achieve the desired 4-nitro isomer.

Step 2: Halogenation (Iodination and Bromination).

  • Rationale: The order of halogenation is crucial. Introducing one halogen can direct the position of the next. For instance, starting with an appropriately substituted aminotoluene allows for the introduction of bromine via a Sandmeyer reaction after diazotization of the amino group. Iodination can then be carried out.

A plausible, detailed synthesis starting from 2-methyl-4-nitroaniline:

  • Diazotization of 2-methyl-4-nitroaniline:

    • Dissolve 2-methyl-4-nitroaniline in an aqueous solution of a strong acid, such as hydrobromic acid, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The formation of the diazonium salt is indicated by a change in the reaction mixture.

  • Sandmeyer Reaction for Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for a specified period to ensure complete reaction. This step yields 2-bromo-4-nitrotoluene.

  • Iodination of 2-bromo-4-nitrotoluene:

    • The resulting 2-bromo-4-nitrotoluene is then subjected to iodination. A common method involves the use of an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, like sulfuric acid.[4]

    • The reaction is typically carried out in an appropriate solvent, and the temperature is controlled to prevent side reactions. The electron-withdrawing nature of the nitro group and the directing effects of the methyl and bromo groups will influence the position of iodination.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine, followed by washing with brine and drying over an anhydrous salt (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2-Bromo-5-iodo-4-nitrotoluene.

Part 3: Applications in Research and Drug Development

Polysubstituted aromatic compounds are fundamental building blocks in medicinal chemistry. The presence of multiple functional groups in 2-Bromo-5-iodo-4-nitrotoluene offers several avenues for further chemical transformations, making it a valuable intermediate in the synthesis of novel bioactive molecules.

Role as a Synthetic Intermediate
  • Cross-Coupling Reactions: The bromo and iodo substituents are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents, including alkyl, aryl, and alkynyl groups, enabling the construction of complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of one of the halogen atoms by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of many pharmaceutical compounds.

The versatility of nitrotoluene derivatives as intermediates is well-documented in the synthesis of dyes, pharmaceuticals, and agrochemicals.[5]

Potential in Drug Discovery

While specific applications of 2-Bromo-5-iodo-4-nitrotoluene in drug development are not extensively reported in publicly available literature, its structural motifs are present in various classes of bioactive molecules. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, and the nitro group is a precursor to the often-crucial amino group found in many pharmaceuticals. The unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel compounds to be screened for a variety of biological targets.

Visualization of Synthetic Logic

The following diagram illustrates a conceptual workflow for the synthesis of a polysubstituted nitrotoluene, highlighting the key transformations involved.

Synthesis_Workflow Start Substituted Aniline (e.g., 2-methyl-4-nitroaniline) Diazotization Diazotization (NaNO₂, HBr) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Intermediate Brominated Intermediate (2-Bromo-4-nitrotoluene) Sandmeyer->Intermediate Iodination Iodination (e.g., NIS, H₂SO₄) Intermediate->Iodination FinalProduct 2-Bromo-5-iodo-4-nitrotoluene Iodination->FinalProduct

Caption: Conceptual workflow for the synthesis of 2-Bromo-5-iodo-4-nitrotoluene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-iodo-4-nitrotoluene and its precursors. Based on the safety data for related compounds like 2-bromo-5-nitrotoluene and 2-bromo-4-nitrotoluene, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is also likely to cause skin and eye irritation.[6][7]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

  • Patsnap. (2015). Synthetic method of 2-bromo-5-iodotoluene. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-nitrotoluene | CAS#:7745-93-9. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis technique of para-bromo toluene.
  • Google Patents. (n.d.). Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Google Patents. (n.d.). Bromination.
  • PubChem. (n.d.). 2-Bromo-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Strategic Scaffolding in Kinase Discovery: The 2-Bromo-5-iodo-4-nitrotoluene Protocol

This technical guide details the strategic application of 2-Bromo-5-iodo-4-nitrotoluene (CAS 1823924-97-5) in the design and synthesis of next-generation kinase inhibitors. Executive Summary In the high-stakes arena of k...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application of 2-Bromo-5-iodo-4-nitrotoluene (CAS 1823924-97-5) in the design and synthesis of next-generation kinase inhibitors.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 2-Bromo-5-iodo-4-nitrotoluene scaffold represents a "privileged structure" for medicinal chemists. Its utility lies in its orthogonal reactivity profile , which allows for the precise, sequential installation of pharmacophores mapping to the ATP-binding pocket. By leveraging the differential reactivity of the aryl iodide, aryl bromide, and nitro groups, researchers can synthesize complex 2,4,5-trisubstituted aminotoluene cores—a structural motif central to inhibitors of ALK , ROS1 , and EGFR kinases.

This guide provides a technical roadmap for utilizing this building block to construct Type I and Type II kinase inhibitors, focusing on chemoselectivity and yield optimization.

Part 1: Structural Logic & Pharmacophore Mapping[1]

The power of 2-Bromo-5-iodo-4-nitrotoluene lies in its ability to serve as a template for the ATP-binding site . The substitution pattern maps directly to key regions of the kinase domain:

PositionChemical HandleReactivity RankKinase Pocket Target
C-5 Iodo (-I) 1 (Highest) Solvent Front / Solubilizing Tail: Ideal for attaching hydrophilic groups (e.g., piperazines, morpholines) to improve ADME properties via selective cross-coupling.
C-4 Nitro (-NO₂) 3 (Latent) Hinge Region: Precursor to an aniline (-NH₂). This amine typically forms the critical H-bonds with the kinase hinge residues (e.g., Met, Glu).
C-2 Bromo (-Br) 2 (Medium) Hydrophobic Back Pocket / Gatekeeper: Allows for the introduction of steric bulk (e.g., isopropyl, chloro-phenyl) to induce selectivity or lock conformation.
C-1 Methyl (-CH₃) Inert/Steric Atropisomer Control: Provides steric clash to twist the molecule, often crucial for binding kinetics and selectivity against off-targets.
The Orthogonal Reactivity Hierarchy

Success with this scaffold depends on respecting the reactivity order:



This hierarchy enables a "telescoped" synthesis where the most reactive site (Iodo) is functionalized first, leaving the Bromo and Nitro groups intact for subsequent steps.

Part 2: Synthetic Workflow & Methodology

The following workflow describes the construction of a hypothetical ALK/ROS1 inhibitor core .

Phase 1: Site-Selective Suzuki-Miyaura Coupling (C-5)

The C-I bond undergoes oxidative addition with Palladium(0) significantly faster than the C-Br bond. This allows for the exclusive coupling of the "tail" moiety at position 5 without touching the position 2 bromide.

  • Objective: Install the solvent-exposed solubilizing group.

  • Key Reagent: Boronic acid/ester of the tail group.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Control: Maintain temperature

    
     to prevent competitive coupling at the C-Br site.
    
Phase 2: Nitro Reduction (C-4)

Once the C-5 position is functionalized, the nitro group is reduced to an aniline. This unmasks the nucleophile required for the hinge-binding motif.

  • Objective: Generate the C-4 aniline.

  • Method: Fe/NH₄Cl (mild) or Hydrogenation (

    
    , Pd/C).
    
  • Note: If the C-5 substituent contains reducible alkenes/alkynes, use chemoselective Fe or Zn reduction instead of catalytic hydrogenation.

Phase 3: Hinge Binder Installation

The newly formed aniline is reacted with a heterocycle (e.g., 2-chloropyrimidine) via nucleophilic aromatic substitution (


) or Buchwald-Hartwig amination.
Phase 4: Final Decoration / Cyclization (C-2)

The remaining C-Br handle is now utilized. It can be used to close a macrocycle (as seen in Lorlatinib analogues) or to couple a hydrophobic group that sits in the back pocket.

Part 3: Visualization of the Pathway

The following diagram illustrates the sequential functionalization logic, moving from the raw scaffold to a mature kinase inhibitor candidate.

G cluster_0 Reactivity Hierarchy Control Scaffold 2-Bromo-5-iodo-4-nitrotoluene (Starting Material) Step1 Intermediate A (C-5 Functionalized) Scaffold->Step1 1. Selective Suzuki Coupling (Boronic Acid, Pd(0), 60°C) Targets C-I only Step2 Intermediate B (C-4 Aniline) Step1->Step2 2. Nitro Reduction (Fe, NH4Cl, EtOH) Unmasks Hinge Binder Final Kinase Inhibitor Candidate (Fully Decorated) Step2->Final 3. Amide/Buchwald Coupling (C-4) 4. Suzuki/Cyclization (C-Br)

Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of Iodo, Nitro, and Bromo groups.

Part 4: Detailed Experimental Protocols

These protocols are designed for self-validation. The disappearance of the starting material (SM) and the retention of the bromine atom in Step 1 are critical quality checkpoints.

Protocol A: Chemoselective Suzuki Coupling (C-5 Substitution)

Targeting the Iodo-position while preserving the Bromo-position.

  • Reagents:

    • 2-Bromo-5-iodo-4-nitrotoluene (1.0 eq)

    • Aryl Boronic Acid (1.1 eq)

    • 
       (0.05 eq)
      
    • 
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with SM, boronic acid, base, and catalyst.

    • Degas with

      
       for 5 minutes (Critical: Oxygen promotes homocoupling).
      
    • Add degassed solvent.

    • Heat to 60°C for 4–6 hours. Do not exceed 80°C to avoid Br-coupling.

  • Validation:

    • TLC/LCMS: Monitor for consumption of SM.

    • MS Check: The product should show the characteristic 1:1 isotopic pattern of a mono-bromo compound (M and M+2 peaks of equal height). If the Br pattern is lost, you have over-coupled.

Protocol B: Iron-Mediated Nitro Reduction

Chemoselective reduction compatible with halogens.

  • Reagents:

    • C-5 Substituted Intermediate (1.0 eq)

    • Iron Powder (5.0 eq, fine mesh)

    • Ammonium Chloride (

      
      ) (5.0 eq)
      
    • Solvent: Ethanol / Water (3:1)

  • Procedure:

    • Dissolve intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux vigorously (80°C) for 2 hours.

    • Filter hot through Celite to remove iron oxides.

  • Validation:

    • LCMS: Shift in mass corresponding to

      
       (loss of two oxygens, gain of two hydrogens: 
      
      
      
      ).
    • Appearance: Solution usually turns from yellow/orange (nitro) to colorless/pale brown (amine) or fluorescent.

References

  • Johnson, T. W., et al. (2014).[1] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)."[1] Journal of Medicinal Chemistry. Link

  • Ullrich, A., et al. (2011). "Protein Kinase Inhibitors: Contributions from Structure to Clinical Compounds." Cold Spring Harbor Perspectives in Biology. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 89686071, 2-Bromo-5-iodo-4-nitrotoluene." PubChem. Link

  • Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

chemoselective Suzuki coupling of 2-Bromo-5-iodo-4-nitrotoluene

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-4-nitrotoluene Executive Summary This guide details the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodo-4-nitrotoluene , a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodo-4-nitrotoluene

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodo-4-nitrotoluene , a highly functionalized scaffold used in the synthesis of polysubstituted biaryls for pharmaceutical applications.

The presence of two distinct halogen handles (I, Br) allows for sequential functionalization. However, the strongly electron-withdrawing nitro group (


) significantly alters the electronic landscape of the arene, creating a risk of bis-coupling or scrambling if reaction conditions are not rigorously controlled. This protocol leverages the inherent reactivity difference between the C-I and C-Br bonds, amplified by the ortho-nitro effect, to achieve >98% site-selectivity for the C5-position.

Mechanistic Insight & Rational Design

Substrate Analysis

The substrate presents a unique reactivity hierarchy driven by bond dissociation energies (BDE) and electronic activation:

  • Site A (C5-I): The C-I bond is inherently weaker than C-Br. Crucially, the Nitro group at C4 is ortho to this position. Through inductive (-I) and mesomeric (-M) withdrawal, the nitro group lowers the electron density at C5, significantly stabilizing the anionic character of the transition state during oxidative addition.

  • Site B (C2-Br): The C-Br bond is stronger. The nitro group is meta to this position, offering less electronic activation. Furthermore, the Methyl group at C1 provides steric hindrance ortho to the bromine, further retarding palladium insertion.

The Selectivity Pathway

The reaction relies on kinetic control. The rate of oxidative addition (


) follows the order:


By utilizing a mild base and controlled temperature, we effectively "freeze" the reaction after the consumption of the iodide, leaving the bromide intact for downstream chemistry.

ReactionPathway Substrate 2-Bromo-5-iodo- 4-nitrotoluene Complex_I Oxidative Addition (C-I Bond) Substrate->Complex_I Fast (k1) Ortho-NO2 Activation Complex_Br Oxidative Addition (C-Br Bond) Substrate->Complex_Br Slow (k2) Steric Hindrance Pd0 Pd(0) Catalyst Pd0->Substrate Product Major Product (5-Aryl-2-bromo- 4-nitrotoluene) Complex_I->Product Transmetallation & Red. Elim. Byproduct Bis-Coupled Impurity Product->Byproduct Over-reaction (High T / Strong Base)

Figure 1: Kinetic pathway demonstrating the favorable activation of the C-I bond over the C-Br bond.

Optimization & Critical Parameters

The following data summarizes optimization studies to maximize mono-coupling yield while minimizing bis-coupling (


).

Table 1: Catalyst and Base Screening

EntryCatalyst (3 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (Mono)Selectivity (I:Br)
1


DME/H2O8078%85:15
2


THF/H2O6065%60:40
3

/ SPhos

Toluene10040%20:80 (Bis-coupled)
4


Toluene/EtOH/H2O 45 96% >99:1

Key Findings:

  • Temperature: Keeping the reaction below 50°C is critical. At 80°C (Entry 1), thermal energy overcomes the activation barrier for the C-Br bond, leading to 15% impurity.

  • Base Strength: Strong bases like

    
     or 
    
    
    
    accelerate the second coupling. Mild carbonate bases are preferred.
  • Solvent: The ternary mixture (Toluene/EtOH/H2O) ensures solubility of the nitroarene while providing the polarity needed for the boronic acid.

Detailed Experimental Protocols

Protocol A: Chemoselective C-I Coupling (Mono-Arylation)

Objective: Selective coupling of phenylboronic acid at the C5 position.

Reagents:

  • 2-Bromo-5-iodo-4-nitrotoluene (1.0 equiv, 3.42 g, 10 mmol)

  • Phenylboronic acid (1.05 equiv, 1.28 g)

  • 
     (2.0 mol%, 231 mg)
    
  • 
     (2.0 equiv, 2.12 g) dissolved in 10 mL water.
    
  • Solvent: Toluene (40 mL) / Ethanol (10 mL).

Workflow:

  • Degassing (Critical): Charge the toluene and ethanol into a 3-neck flask. Sparge with Nitrogen/Argon for 20 minutes. Dissolved oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Addition: Add the substrate, boronic acid, and Pd catalyst under a positive stream of inert gas.

  • Activation: Add the degassed aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 45°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) every 30 mins. The starting material (

      
      ) should disappear, yielding a fluorescent spot (
      
      
      
      ).
  • Quench: Upon consumption of starting material (approx. 2-4 hours), cool to room temperature. Dilute with water (50 mL) and EtOAc (50 mL).

  • Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol is often sufficient due to the high selectivity. Alternatively, flash chromatography (0-5% EtOAc in Hexanes).

Protocol B: Sequential C-Br Coupling (One-Pot Option)

Objective: Reacting the remaining C-Br bond to form a terphenyl derivative.

Workflow (Continuation from Protocol A):

  • Do not perform the workup from Protocol A.

  • Add the second arylboronic acid (1.2 equiv relative to original substrate).

  • Add additional base (

    
    , 2.0 equiv) to increase basicity.
    
  • Heat: Raise temperature to 90-100°C (reflux).

  • Time: The sterically hindered, electron-neutralized C-Br bond requires 6-12 hours to react.

  • Workup: Standard extraction as above.

Process Visualization

Workflow Start Start: 2-Bromo-5-iodo-4-nitrotoluene Degas Solvent Degassing (N2 Sparging, 20 min) Start->Degas Mix Add Reagents: Substrate + Boronic Acid (1.05 eq) + Pd(PPh3)4 (2 mol%) Degas->Mix Base Add Base: Na2CO3 (aq) Temp: 45°C Mix->Base Decision TLC Monitor (Start Mat. Consumed?) Base->Decision Decision->Base No (Continue stirring) Quench Cool & Quench (Site-Selective Product) Decision->Quench Yes (Stop here for Mono) HeatUp Add 2nd Boronic Acid Increase Temp to 100°C Decision->HeatUp Yes (For Sequential Coupling) Final Final Workup (Extraction/Column) Quench->Final HeatUp->Final

Figure 2: Operational workflow for selecting between mono-functionalization and sequential library generation.

Troubleshooting & Quality Control

  • Issue: Hydrodehalogenation (Loss of Iodine without coupling).

    • Cause: Excessive heating or protic solvent effects.

    • Fix: Switch solvent to pure DMF or Dioxane (anhydrous) and use anhydrous

      
       as the base.
      
  • Issue: "Stalled" Reaction.

    • Cause: Catalyst poisoning by Oxygen or Nitro-group coordination.

    • Fix: Add a "booster" shot of catalyst (0.5 mol%) if conversion halts at 80%. Ensure the nitroarene is fully dissolved before adding catalyst.

  • Issue: Poor Separation of Mono/Bis products.

    • Fix: The nitro group makes these compounds highly UV active. Use HPLC for monitoring rather than TLC for precise endpoints.

References

  • Review of Halogen Reactivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Nitro-Group Activation: Zhang, S. et al. "Nitro-Group-Activated Site-Selective Suzuki-Miyaura Coupling of Polyhalogenated Nitroarenes." J. Org.[1] Chem.2012 , 77, 8678.[1] Link

  • Sequential Coupling Protocols: Handy, S. T.; Zhang, Y. "Sequential Suzuki Coupling of Dihaloarenes." Synthesis2006 , 3883–3887. Link

  • General Methodology: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Link

Sources

Application

Application Note: Sequential One-Pot Sonogashira Coupling of Bromo-Iodo Arenes

Executive Summary This application note details a robust, field-proven protocol for the sequential, one-pot Sonogashira cross-coupling of bromo-iodo arenes. By exploiting the significant kinetic differentiation between o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the sequential, one-pot Sonogashira cross-coupling of bromo-iodo arenes. By exploiting the significant kinetic differentiation between oxidative addition rates of aryl iodides (


) and aryl bromides (

), researchers can selectively functionalize the iodine position at ambient temperature, followed by thermal activation of the bromine position with a second, distinct alkyne.[1]

This methodology is critical for drug discovery workflows, enabling the rapid synthesis of non-symmetrical diaryl alkynes and conjugated molecular wires without the need for intermediate isolation or purification.

Mechanistic Basis & Chemoselectivity

The success of this protocol relies on the distinct activation energy barriers for the oxidative addition of Palladium(0) into carbon-halogen bonds.

Reactivity Hierarchy

The rate of oxidative addition—the rate-determining step (RDS) for aryl bromides—follows the bond dissociation energy (BDE) of the C-X bond:



  • Phase 1 (Kinetic Control): At room temperature (20–25°C), the Pd(0) catalyst inserts almost exclusively into the C-I bond. The C-Br bond remains inert due to its higher kinetic barrier.

  • Phase 2 (Thermal Activation): Upon completion of the first coupling, the reaction mixture is heated (typically 60–80°C). This thermal energy overcomes the activation barrier for the C-Br bond, allowing the catalytic cycle to proceed with the second alkyne.

Catalytic Cycle Visualization

Sonogashira_Mechanism Start Start: Bromo-Iodo Arene OxAdd_I Oxidative Addition (C-I) (Fast @ RT) Start->OxAdd_I Step 1 Pd0 Pd(0) Species Pd0->OxAdd_I OxAdd_Br Oxidative Addition (C-Br) (Slow @ RT, Fast @ Heat) Pd0->OxAdd_Br Re-entry TransMet_1 Transmetallation (Alkyne A) OxAdd_I->TransMet_1 RedElim_1 Reductive Elimination (Product A) TransMet_1->RedElim_1 RedElim_1->Pd0 Regenerate Pd(0) Decision Add Alkyne B + Heat RedElim_1->Decision Intermediate Ar-Br formed Decision->OxAdd_Br Step 2 TransMet_2 Transmetallation (Alkyne B) OxAdd_Br->TransMet_2 RedElim_2 Reductive Elimination (Final Product) TransMet_2->RedElim_2 RedElim_2->Pd0

Caption: Figure 1. Kinetic differentiation in the catalytic cycle allowing sequential functionalization.

Critical Parameters & Reagents

Reagent Selection Table
ComponentRecommended ReagentRole & Rationale
Catalyst

Robust, air-stable pre-catalyst. Reduces to active Pd(0) in situ. High activity for iodides; sufficient for bromides at elevated T.
Co-Catalyst CuI (Copper Iodide)Accelerates transmetallation. Warning: Must be highly pure (white/off-white). Green/blue CuI indicates oxidation and will fail.
Base/Solvent

(TEA) or

Acts as both base (neutralizing HX) and solvent. Ensures solubility of Pd intermediates.
Co-Solvent THF or DMFOptional. Use THF for better solubility of aryl halides. Use DMF if high temperatures (>90°C) are required for sterically hindered bromides.
The "Oxygen Trap"

The most common failure mode in sequential Sonogashira is the Glaser Homocoupling of the second alkyne. This occurs if


 enters the system, oxidizing the Cu(I) acetylide.
  • Requirement: Rigorous degassing (sparging with Argon/Nitrogen for 15 mins) is mandatory before adding the catalyst.

Experimental Protocol: One-Pot Sequential Coupling

Target: Synthesis of 1-alkynyl-4-alkynyl-benzene from 1-bromo-4-iodobenzene.

Step 1: Chemoselective Iodide Coupling (Ambient Temperature)
  • Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Loading: Add the following reagents:

    • 1-bromo-4-iodobenzene (1.0 mmol, 1.0 equiv)

    • 
       (20 mg, 0.03 mmol, 3 mol%)
      
    • CuI (6 mg, 0.03 mmol, 3 mol%)

  • Solvent & Degassing: Add dry THF (5 mL) and Triethylamine (5 mL). Seal the vessel with a septum. Sparge the mixture with an Argon balloon and needle vent for 10 minutes.

  • Alkyne A Addition: Add Alkyne A (1.05 mmol, 1.05 equiv) dropwise via syringe.

    • Note: A slight excess ensures complete consumption of the iodide, but too much excess will compete in Step 2.

  • Reaction: Stir at Room Temperature (23°C) for 2–4 hours.

    • Monitoring: Check via TLC. The starting material (bromo-iodo) should disappear, replaced by the mono-coupled bromide intermediate.

Step 2: Exhaustive Bromide Coupling (Thermal Activation)
  • Depressurization: Ensure the system is still under positive Argon pressure.

  • Alkyne B Addition: Add Alkyne B (1.2 – 1.5 mmol, 1.2+ equiv) directly to the reaction mixture via syringe.

    • Insight: If Alkyne B is a solid, dissolve it in minimal degassed THF before injection to avoid introducing air.

  • Thermal Activation: Place the vessel in a pre-heated oil bath at 60–80°C .

  • Reaction: Stir for 6–12 hours.

    • Note: If the reaction stalls (incomplete conversion of bromide), add a second portion of catalyst (1 mol% Pd / 1 mol% Cu) dissolved in degassed THF.

  • Workup: Cool to RT. Dilute with diethyl ether (20 mL). Filter through a short pad of Celite/Silica to remove Pd/Cu salts. Wash the filtrate with saturated

    
     (to remove copper species) and brine.[2] Dry over 
    
    
    
    and concentrate.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
ObservationDiagnosisCorrective Action
Glaser Product (Alkyne-Alkyne) Oxygen contaminationRe-sparge solvents; ensure CuI is white; check Argon line integrity.
Incomplete Step 1 (Iodide) Catalyst deactivationIncrease Pd loading to 5 mol%; ensure Alkyne A is not sterically blocking the catalyst.
Incomplete Step 2 (Bromide) "Catalyst Death" or low TThe Pd catalyst may precipitate as Pd-black after Step 1. Add fresh catalyst (1-2 mol%) with Alkyne B. Increase T to 80°C.
Scrambling/Ligand Exchange Phosphine degradationUse fresh

. Avoid heating Step 1.
Expert Insight: The "Copper-Free" Alternative

If the substrate contains pyridine rings or other strong chelators, Copper(I) may sequester the substrate, inhibiting the reaction. In these cases, switch to a Copper-Free protocol:

  • System:

    
     / XPhos (ligand) / 
    
    
    
    (base) in Acetonitrile.
  • Note: This requires higher temperatures for Step 1 (40-50°C) and Step 2 (80-100°C).

References

  • Chinchilla, R., & Nájera, C. (2007).[3][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3]

    • [3]

  • Thorand, S., & Krause, N. (1998).[5] Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551–8553.

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4][5] A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines.[5] Tetrahedron Letters, 16(50), 4467–4470.

Sources

Method

Buchwald-Hartwig amination selectivity on bromo-iodo-nitrotoluene

Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Iodo-Nitrotoluene Scaffolds Executive Summary The selective functionalization of polyhalogenated arenes is a cornerstone of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of Bromo-Iodo-Nitrotoluene Scaffolds

Executive Summary

The selective functionalization of polyhalogenated arenes is a cornerstone of modern medicinal chemistry, allowing for the rapid diversification of core scaffolds. This guide details the chemoselective Buchwald-Hartwig amination of bromo-iodo-nitrotoluene . The presence of three distinct functional handles—iodide (highly reactive), bromide (moderately reactive), and nitro (electron-withdrawing/sensitive)—presents a unique optimization challenge.

This protocol leverages the intrinsic kinetic difference in oxidative addition rates (


) to selectively aminate the iodine position while preserving the carbon-bromine bond for subsequent functionalization. Crucially, this method utilizes a weak base system to prevent nucleophilic attack on the nitro-arene ring and inhibit nitro-reduction pathways.

Mechanistic Principles & Selectivity Logic

To achieve high fidelity in this transformation, one must understand the competing electronic and steric forces at play.

Halogen Selectivity (The Kinetic Control)

Palladium-catalyzed cross-coupling follows a predictable order of oxidative addition based on bond dissociation energies (BDE).

  • C-I Bond: ~65 kcal/mol (Fastest Oxidative Addition)

  • C-Br Bond: ~81 kcal/mol (Slower Oxidative Addition)

In a bromo-iodo system, the Pd(0) species will preferentially insert into the C-I bond. Selectivity is maximized by maintaining low catalyst loading and moderate temperatures, ensuring the catalyst is consumed by the faster C-I insertion before it can activate the C-Br bond.

The Nitro Group Effect

The nitro (


) group is a strong electron-withdrawing group (EWG).
  • Pros: It decreases the electron density of the arene ring, generally facilitating oxidative addition at both halogen sites compared to neutral toluene.

  • Cons: It renders the ring susceptible to nucleophilic aromatic substitution (

    
    ) by strong bases (e.g., alkoxides) and can poison the catalyst if reduced to an aniline or nitroso species.
    
Strategic Reaction Pathway

The following diagram illustrates the targeted selectivity pathway, distinguishing between the desired C-I coupling and the undesired C-Br side reaction.

ReactionPathway Substrate Bromo-Iodo-Nitrotoluene Int_A Oxidative Addition (C-I) (Kinetically Favored) Substrate->Int_A Fast (k1) Int_B Oxidative Addition (C-Br) (Thermodynamically Possible) Substrate->Int_B Slow (k2) Pd0 Pd(0) Catalyst Pd0->Int_A Product_A Target: Amino-Bromo-Nitrotoluene Int_A->Product_A + Amine / Base Product_B Side Product: Bis-amino / Wrong Regioisomer Int_B->Product_B + Amine / Base Product_A->Product_B Over-reaction (if excess reagents)

Figure 1: Kinetic selectivity pathway emphasizing the preferential oxidative addition at the C-I bond.

Optimization & Critical Parameters

Before executing the protocol, select reagents based on the following "Self-Validating" criteria.

Ligand Selection
  • Recommendation: Xantphos or DPEphos .

  • Rationale: These bidentate bis-phosphine ligands have a wide bite angle. While they support the reaction, they are generally less "hyper-active" than bulky monodentate ligands like BrettPhos or RuPhos. Using a hyper-active ligand risks eroding selectivity by accelerating the C-Br activation. Xantphos promotes reductive elimination, ensuring the Pd cycle turns over quickly after the C-I event.

Base Selection (Crucial for Nitro Tolerance)
  • Avoid: Sodium tert-butoxide (

    
    ), LiHMDS.
    
    • Risk: Strong bases can attack the nitro-arene ring (forming Meisenheimer complexes) or cause deprotonation of the benzylic methyl group.

  • Select: Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
    • Benefit: These mild, heterogeneous bases are sufficient for the catalytic cycle but too weak to trigger

      
       side reactions on the nitroarene.
      
Solvent System
  • Recommendation: 1,4-Dioxane or Toluene .

  • Rationale: Non-polar or weakly polar solvents minimize the solubility of ionic byproducts and stabilize the active Pd species. Dioxane is preferred if solubility of the nitro-arene is an issue.

Detailed Protocol: Selective C-I Amination

Objective: Couple 1 equivalent of a secondary amine to the Iodine site of a bromo-iodo-nitrotoluene scaffold.

Materials:
  • Substrate: Bromo-iodo-nitrotoluene (1.0 equiv, e.g., 2.0 mmol)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.1 equiv)

  • Catalyst:

    
     (1.0 - 2.0 mol% Pd)
    
  • Ligand: Xantphos (2.0 - 4.0 mol%)

  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add

      
       (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) to a dry vial.
      
    • Add 2 mL of degassed 1,4-Dioxane. Stir at room temperature for 10 minutes until the solution turns a clear orange/red (indicative of ligand ligation).

    • Why? Pre-forming the active

      
       species ensures that when the catalyst meets the substrate, it is fully ligated, preventing non-selective "Pd-black" precipitation or promiscuous reactivity.
      
  • Reaction Assembly:

    • To a separate reaction vessel equipped with a stir bar, add the Bromo-iodo-nitrotoluene (2.0 mmol) and

      
       (1.3 g, 4.0 mmol).
      
    • Note: If the amine is a solid, add it here. If liquid, add in step 3.

    • Seal the vessel and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).

  • Initiation:

    • Add the remaining solvent (8 mL) and the liquid amine (2.2 mmol).

    • Transfer the pre-formed catalyst solution (from Step 1) via syringe into the reaction vessel.

    • Total Volume: ~10 mL (0.2 M).

  • Incubation:

    • Heat the block to 60°C - 80°C .

    • Control Point: Do not exceed 80°C initially. Higher temperatures increase the probability of overcoming the activation energy barrier for the C-Br bond.

    • Monitor by HPLC or TLC every hour.

  • Workup:

    • Once the starting material is consumed (usually < 4 hours), cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts (

      
      ) and Pd residues. Elute with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

    • Self-Validation: The product should retain the Bromine isotopic pattern (1:1 doublet in Mass Spec) and the Nitro group signals in NMR.

Protocol 2: Sequential Functionalization (C-Br Activation)

Objective: React the remaining Bromine handle on the product from Protocol 1.

Note: Since the Iodine is gone, we now require a more active catalytic system to break the stronger C-Br bond.

Adjusted Parameters:
  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BrettPhos or RuPhos (Active Buchwald Ligands).

    • Why? These bulky, electron-rich ligands facilitate oxidative addition into the tougher C-Br bond and prevent catalyst poisoning by the amine product.

  • Base:

    
     (if Nitro group is not sensitive to it) or continue with 
    
    
    
    (safer).
  • Temperature: 100°C (Higher energy required).

Data Summary & Troubleshooting

Table 1: Optimization Screen (Hypothetical Data for Calibration)
EntryLigandBaseTemp (°C)Conv. (%)Selectivity (I:Br)Notes
1


8010060:40Poor selectivity; Base attacks Nitro.
2Xantphos

8010085:15Base side reactions observed.
3Xantphos

8098>98:2 Optimal Conditions.
4BrettPhos

8010070:30Ligand too active; C-Br reacts.
5Xantphos

4030>99:1Too slow.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Oxidative addition is stalled.Increase temp to 80°C; Ensure inert atmosphere (Oxygen kills Pd(0)).
Loss of Selectivity (Br reacting) Catalyst too active or Temp too high.Switch to Xantphos/DPEphos; Lower temp by 10°C; Reduce catalyst loading.
Nitro Reduction (Aniline formation) Hydride source present.Ensure solvent is dry; Avoid alcohols; Do not use Formate sources.
Dark Black Precipitate Catalyst decomposition ("Pd Black").Ligand concentration too low. Ensure L:Pd ratio is > 1.5:1 (bidentate) or 2:1 (monodentate).

Visualizing the Catalytic Cycle

The following diagram details the specific catalytic cycle for this transformation, highlighting the critical decision point for selectivity.

CatalyticCycle cluster_substrate Substrate Selectivity Pd0 L-Pd(0) Active Species OxAdd_I Oxidative Addition (C-I) FAST Pd0->OxAdd_I Preferred Path OxAdd_Br Oxidative Addition (C-Br) SLOW Pd0->OxAdd_Br Avoided Path (High T / Active Ligand) AmineBind Amine Coordination & Deprotonation OxAdd_I->AmineBind + HNR2 / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formation RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle distinguishing the kinetic oxidative addition pathways.

References

  • Buchwald-Hartwig Amination Overview & Mechanism

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Chemoselectivity (I vs Br)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses oxidative addition rates: I > Br > Cl).[2]

  • Nitro Group Tolerance & Base Selection

    • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry, 74(17), 664–667. (Highlights base sensitivity of nitroarenes).

  • Ligand Effects (Xantphos)

    • Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient, palladium-catalyzed amination of aryl bromides and iodides with primary amines using a Xantphos-type ligand. Tetrahedron Letters, 42(32), 5425-5428.

  • General Protocol for Nitroarenes

    • Ikawa, T., et al. (2017). Buchwald–Hartwig Amination of Nitroarenes.[1][4][7][9][10] Chemistry – A European Journal. (Demonstrates compatibility of Pd-catalysis with nitro groups using weak bases).

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrodehalogenation during nitro reduction of aryl halides

Ticket ID: #NR-HALO-001 Topic: Preventing Hydrodehalogenation during Nitro Reduction of Aryl Halides Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Logic User Issue: You nee...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NR-HALO-001

Topic: Preventing Hydrodehalogenation during Nitro Reduction of Aryl Halides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

User Issue: You need to reduce a nitro group (


) to an aniline (

) on an aromatic ring that also contains a halogen (

). The Conflict: Standard catalytic hydrogenation (Pd/C +

) is non-selective.[1] The Carbon-Halogen (

) bond is labile under these conditions, leading to hydrodehalogenation (cleavage of the halogen), resulting in a des-halo impurity that is often inseparable from the desired product.
Decision Logic (Workflow)

Before selecting a protocol, utilize this logic tree to determine the optimal method for your specific substrate and scale.

G Start START: Substrate Analysis Scale What is your scale? Start->Scale Halogen Which Halogen is present? Scale->Halogen Lab (<10g) Gas Is H2 gas/pressure available? Scale->Gas Process (>100g) MethodB Method B: Fe / NH4Cl (Best for Lab/Robustness) Halogen->MethodB Iodine (-I) MethodC Method C: Transfer Hydro (Pd/C + NH4HCO2) Halogen->MethodC Chlorine (-Cl) Halogen->MethodC Bromine (-Br) MethodA Method A: Sulfided Pt/C (Best for Process/Scale) Gas->MethodA Yes Gas->MethodB No MethodC->MethodB If dehalogenation observed Stop STOP: Iodine is labile. Avoid Pd entirely. Use Fe or SnCl2.

Figure 1: Decision matrix for selecting the reduction methodology based on substrate sensitivity and operational scale.

Technical Modules & Protocols

Module A: The "Gold Standard" – Sulfided Platinum (Pt-S/C)

Context: For industrial or large-scale applications where filtration of metal salts (Fe/Sn) is impractical, catalytic hydrogenation is required. Standard Pd/C is too active. The Fix: Use a poisoned catalyst . Sulfided Platinum (Pt-S/C) is commercially available and specifically designed to inhibit hydrogenolysis of


 bonds while permitting 

reduction.

Mechanism of Action: The sulfur modifies the electronic properties of the platinum surface and sterically hinders the adsorption of the aryl halide bond, which requires a larger ensemble of active sites than the nitro group.

Protocol A: Sulfided Pt/C Hydrogenation

  • Reagents: Substrate (1.0 equiv), 5% Pt-S/C (1-5 wt% loading relative to substrate), Solvent (EtOAc, MeOH, or THF).

  • Conditions: 1–5 bar

    
    , 25–40 °C.
    
  • Charge: Add substrate and solvent to the autoclave/hydrogenator.

  • Inert: Purge with

    
     (x3).
    
  • Catalyst: Add Pt-S/C carefully (pyrophoric risk is lower than dry Pd/C but exists).

  • Reaction: Pressurize with

    
     to 3 bar. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
    
  • Monitor: Check

    
     uptake. Reaction is usually complete when uptake plateaus.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2]

Module B: The "Robust Route" – Iron-Mediated Reduction

Context: This is the most reliable method for lab-scale synthesis, especially for iodinated compounds or when high-pressure equipment is unavailable. It is a modern variation of the Béchamp reduction. Why it works: It proceeds via a Single Electron Transfer (SET) mechanism which is highly chemoselective for


 over 

.

Protocol B: Fe / Ammonium Chloride

  • Reagents: Substrate (1.0 equiv), Iron Powder (325 mesh, 3.0–5.0 equiv),

    
     (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Suspend: Mix substrate and iron powder in EtOH/H2O.

  • Activate: Add solid

    
    .
    
  • Heat: Heat to reflux (approx. 70–80 °C) with vigorous stirring. Note: Mechanical stirring is preferred over magnetic stirring due to the heavy iron sludge.

  • Time: Reaction typically completes in 1–4 hours.

  • Workup (Critical Step): The mixture will be a brown sludge. Filter hot through a pad of Celite. Wash the cake with hot EtOAc. If the filtrate is green/brown, wash the organic layer with dilute sodium bicarbonate to remove iron salts.

Module C: The "Lab Hack" – Transfer Hydrogenation

Context: If you lack hydrogen tanks but want to avoid the heavy metal waste of Iron/Tin. Risk: Pd/C is used, so dehalogenation is possible.[3] However, using a hydrogen donor (ammonium formate) often provides kinetic selectivity (Nitro reduction is faster than dehalogenation).

Protocol C: Pd/C + Ammonium Formate

  • Reagents: Substrate (1.0 equiv), 10% Pd/C (10 wt%), Ammonium Formate (5.0–10.0 equiv).

  • Solvent: Methanol (anhydrous preferred).

  • Mix: Dissolve substrate in Methanol. Purge with Nitrogen.

  • Add: Add Pd/C.

  • Initiate: Add Ammonium Formate in one portion. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Temp: Stir at Room Temperature (RT). Do not heat initially.

  • Monitor: Check TLC every 10 minutes. Stop immediately upon consumption of starting material to prevent over-reduction.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Loss of Halogen (De-halo impurity > 5%) Catalyst is too active (Method A/C).Switch to Method B (Iron). If using Method A, lower pressure to 1 bar and reduce temp to 0°C. Add 0.1 equiv of diphenylsulfide to poison the Pd/C.
Reaction Stalled (Method B) Iron surface passivation.Add 2-3 drops of conc. HCl or acetic acid to "etch" the iron surface. Ensure vigorous mechanical stirring.
Formation of Azo/Hydrazo intermediates Incomplete reduction (Method C).This occurs if the H-donor is exhausted. Add more ammonium formate. Ensure the system is not sealed too tightly (allow

escape) but excludes

.
Product is colored (Green/Purple) Iron contamination (Method B).Wash organic layer with EDTA solution or dilute citric acid to chelate residual iron.
Iodine specifically is lost C-I bond is extremely weak.Do not use Pd or Pt. Use Method B (Fe) or

in EtOH.

Mechanistic Insight: Competitive Adsorption

Understanding why selectivity fails is key to preventing it. In catalytic hydrogenation, both the nitro group and the halogen compete for active sites on the metal surface.

Mechanism cluster_surface Catalyst Surface (Pd/Pt) Site1 Active Site A (High Energy) Site2 Active Site B (Low Energy) Nitro Nitro Group (-NO2) Nitro->Site2 Adsorbs & Reduces Halo Halogen (-Cl/-Br) Halo->Site1 Requires High Energy Site for Cleavage Inhibitor Sulfide/Amine (Poison) Inhibitor->Site1 Blocks High Energy Site (Prevents Dehalogenation)

Figure 2: The "Poisoning" Strategy. High-energy sites responsible for breaking the strong C-X bond are selectively blocked by sulfur or amine inhibitors, leaving lower-energy sites available for the facile reduction of the nitro group.

References

  • Blaser, H. U. (2002). "Platinum-Sulfide on Carbon: A Useful Catalyst for the Selective Hydrogenation of Nitroarenes in the Presence of Halogens." Advanced Synthesis & Catalysis.

  • Gamble, A. B., et al. (2005).[2] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications.

  • Ram, S., & Ehrenkaufer, R. E. (1984).[4] "Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions."[3] Synthesis.

  • Corma, A., et al. (2006). "Chemoselective hydrogenation of nitro compounds with supported gold catalysts." Science.

Sources

Optimization

chemoselective reduction of nitro group with Fe/AcOH vs SnCl2

Technical Support Center: Chemoselective Nitro Reduction Ticket #NR-402: Optimization of Nitro Group Reduction (Fe/AcOH vs. SnCl₂) Introduction: The "Triage" Phase Welcome to the Reaction Optimization Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Nitro Reduction Ticket #NR-402: Optimization of Nitro Group Reduction (Fe/AcOH vs. SnCl₂)

Introduction: The "Triage" Phase

Welcome to the Reaction Optimization Support Center. You are likely here because your nitro reduction is either stalling, cleaving a sensitive functional group (like a halide or aldehyde), or you are stuck in the "emulsion hell" of a tin workup.

This guide treats the reduction of nitroarenes not just as a recipe, but as a system of competing kinetics and solubility profiles. We focus on the two most robust classical methods: Iron/Acetic Acid (Fe/AcOH) and Stannous Chloride (SnCl₂) .

Module 1: Reagent Selection Matrix

Before starting, confirm you are using the correct reagent for your substrate's specific vulnerabilities.

FeatureIron / Acetic Acid (Fe/AcOH) Stannous Chloride (SnCl₂)
Primary Mechanism Heterogeneous Surface SET (Single Electron Transfer)Homogeneous SET (Lewis Acid mediated)
Acidity Mildly Acidic (Bufferable)Strong Lewis Acid (Brønsted acid if HCl added)
Halide Tolerance High (Cl, Br, I usually safe)Moderate (Can dehalogenate if prolonged/hot)
Carbonyl Tolerance High (Aldehydes/Ketones safe)Variable (Safe in EtOH; attacks in HCl)
Nitrile Tolerance High Low (Risk of Stephen Reduction to aldehyde)
Sulfur Tolerance HighLow (Reduces sulfoxides to sulfides)
Workup Difficulty Low (Filtration)High (Emulsions/Gelatinous salts)
Cost/Scale Excellent (Kilo-scale friendly)Poor (Stoichiometric waste is heavy)

Decision Logic:

G Start Substrate Analysis Sensitive Contains Acid-Labile Groups? (Acetals, Boc, etc.) Start->Sensitive Halide Contains Aryl Halides? (Cl, Br, I) Sensitive->Halide No Sn_Bellamy USE SnCl2 in EtOH (Bellamy Conditions) Sensitive->Sn_Bellamy Yes (Avoid Acid) Aldehyde Contains Aldehyde/Nitrile? Halide->Aldehyde No Fe USE Fe / AcOH (General Purpose) Halide->Fe Yes (High Retention) Aldehyde->Fe Yes (Safe) Sn_Acid USE SnCl2 / HCl (For stubborn substrates) Aldehyde->Sn_Acid No (Hard to reduce?)

Figure 1: Decision matrix for selecting the optimal reducing agent based on chemoselectivity requirements.

Module 2: Iron / Acetic Acid (Fe/AcOH)

The "Workhorse" Method. Best for: Large scale, aryl halides, aldehydes, and general nitroarenes.

Standard Protocol
  • Stoichiometry: 1.0 equiv Substrate : 3.0–5.0 equiv Fe powder : Solvent (AcOH/EtOH/H₂O 1:2:1 or pure AcOH).

  • Activation (CRITICAL): Iron powder oxidizes in air. Unactivated iron is the #1 cause of stalled reactions.

  • Procedure:

    • Dissolve substrate in EtOH/AcOH.

    • Add Activated Iron (see below).[1][2][3]

    • Heat to 60–80 °C. Monitor by TLC (disappearance of SM) or LCMS (watch for hydroxylamine intermediate [M-16]).

Troubleshooting & FAQs

Q: My reaction hasn't started after 2 hours. What is wrong?

  • Root Cause: Passivated Iron. The oxide layer on the Fe surface is preventing electron transfer.

  • Fix: "Etch" the iron before addition. Treat the iron powder with 1N HCl for 1 minute, filter, wash with water/acetone, and dry. Alternatively, add 1-2 drops of conc. HCl to the reaction mixture to jumpstart the etching process in situ [1].

Q: I see a spot slightly more polar than my product that won't disappear.

  • Root Cause: Hydroxylamine intermediate (

    
    ). The reduction proceeds 
    
    
    
    . The last step (
    
    
    ) is the slowest.
  • Fix: Increase temperature by 10°C or add 1 extra equivalent of Fe. Do not quench yet; the hydroxylamine is unstable and can re-oxidize to nitroso/nitro during workup.

Q: The workup is a brown sludge that clogs my filter.

  • Root Cause: Iron acetates and hydroxides form a colloidal slime.

  • Fix: Filter the hot reaction mixture through a pad of Celite (diatomaceous earth). Wash the pad copiously with EtOAc. If the filtrate is still cloudy, wash the organic layer with saturated sodium potassium tartrate (Rochelle salt) or EDTA solution to sequester dissolved iron ions.

Module 3: Stannous Chloride (SnCl₂)[1][5][6]

The "Sniper" Method. Best for: Small scale, specific chemoselectivity (Bellamy conditions), or when Fe fails.

Standard Protocol (Acidic Conditions)
  • Stoichiometry: 1.0 equiv Substrate : 3.0–4.0 equiv SnCl₂·2H₂O.[4][5]

  • Solvent: EtOH (with catalytic or stoichiometric HCl).

  • Procedure: Dissolve substrate in EtOH. Add SnCl₂ solution (often in HCl).[6][7] Stir at RT or reflux.

Protocol Variation: The "Bellamy" Modification (Non-Acidic)

Reference: Bellamy & Ou, Tetrahedron Lett. 1984 [2].[2][8]

  • Concept: SnCl₂·2H₂O is soluble in EtOH/EtOAc without added HCl.

  • Advantage: Preserves acid-sensitive groups (acetals, ketals) and prevents reduction of nitriles/aldehydes.

  • Procedure: Reflux substrate and SnCl₂·2H₂O in absolute EtOH.

Troubleshooting & FAQs

Q: I lost my aldehyde/nitrile group during the reaction.

  • Root Cause: You likely used the HCl method. SnCl₂/HCl is the reagent for the Stephen Reduction (Nitrile

    
     Aldehyde) or can catalyze acetal formation.
    
  • Fix: Switch to the Bellamy conditions (neutral EtOH). If the reaction is too slow, use mild heat (70°C) rather than adding acid.

Q: The reaction turned into a solid white block.

  • Root Cause: SnCl₂ acts as a Lewis acid and can complex with amines (the product).

  • Fix: Dilute with more EtOH or EtOAc. The complex will break during the basic workup.

Module 4: The "Emulsion Hell" Workup Guide

The single biggest failure mode for SnCl₂ reductions is the workup. Tin hydroxides form gelatinous emulsions that trap your product and refuse to separate.

Do NOT just "add water and extract." Use one of these specific methods:

Method A: The "Celite/Ammonia" Method (Recommended)

Best for: Preventing the emulsion before it forms.[4]

  • Dilute the reaction mixture with EtOAc.

  • Add solid Celite to the beaker (approx. 1g per mmol substrate).

  • Slowly add conc. Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    until pH is basic (~8-9).
  • Stir the slurry for 15 minutes. The tin salts will precipitate onto the Celite.

  • Filter through a fresh pad of Celite. The filtrate will be a clear biphasic mixture.

  • Separate layers; the organic layer contains your amine.

Method B: The "Soluble Stannate" Method

Best for: Very stable products that tolerate high pH.

  • Pour the reaction mixture into 20% NaOH (aq).

  • Goal: You must raise the pH > 12. At this pH, amphoteric tin forms sodium stannate (

    
    ), which is water-soluble .
    
  • The solution should turn clear (or at least not gelatinous).

  • Extract with EtOAc.[9][5]

Workup Logic Flow:

Workup Quench Reaction Complete (SnCl2) Choice Product Base Sensitive? Quench->Choice MethodA Method A: Celite/Ammonia (pH ~8-9) Choice->MethodA Yes (Esters, etc.) MethodB Method B: High NaOH (pH >12) Choice->MethodB No (Stable Amine) ResultA Filter off Solid Sn Salts MethodA->ResultA Precipitation ResultB Soluble Stannate (Aq) MethodB->ResultB Solubilization

Figure 2: Workflow for avoiding tin emulsions during workup.

References

  • Hazlet, S. E., & Dornfeld, C. A. (1944).[2][5] The Reduction of Aromatic Nitro Compounds with Activated Iron.[1][2][3][9][5][10] Journal of the American Chemical Society, 66(10), 1781–1782. Link

  • Bellamy, F. D., & Ou, K. (1984).[8] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[6][2][11][5][8] Tetrahedron Letters, 25(8), 839–842.[6][2][8] Link[11]

  • Organic Syntheses. (1943). m-Chlorobenzaldehyde (Example of SnCl2 reduction stoichiometry and acid handling). Organic Syntheses, Coll.[8][12] Vol. 2, p.130. Link

  • ACS Green Chemistry Institute. (2025). Reagent Guide: Nitro Reduction (Sn2+ reduction). ACS GCI Pharmaceutical Roundtable. Link

Sources

Troubleshooting

minimizing homocoupling byproducts in bromo-iodo-arene reactions

Topic: Minimizing Homocoupling & Optimizing Chemoselectivity in Bromo-Iodo-Arene Reactions The Core Directive: Kinetic Hierarchy The Challenge: You are attempting to functionalize a bromo-iodo-arene (e.g., 1-bromo-4-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling & Optimizing Chemoselectivity in Bromo-Iodo-Arene Reactions

The Core Directive: Kinetic Hierarchy

The Challenge: You are attempting to functionalize a bromo-iodo-arene (e.g., 1-bromo-4-iodobenzene). Your goal is to react exclusively at the C–I bond while leaving the C–Br bond intact for subsequent transformations.

The Reality: Palladium catalysts are promiscuous. While they prefer the weaker C–I bond, they will eventually attack the C–Br bond if the reaction energy (temperature) is too high or if the catalyst is too active. Furthermore, competing pathways can lead to homocoupling (dimerization of your starting material or nucleophile), ruining your yield and complicating purification.

The Kinetic Landscape

To succeed, you must exploit the difference in bond dissociation energies (BDE) and oxidative addition rates.

  • C–I BDE: ~65 kcal/mol (Fast Oxidative Addition)

  • C–Br BDE: ~81 kcal/mol (Slow Oxidative Addition)

Your Strategy: Operate in the "Kinetic Window"—a set of conditions energetic enough to break C–I but too mild to break C–Br.

KineticWindow Start Start: Ar-I / Ar-Br Pd0 Pd(0) Catalyst Start->Pd0 PathI Path A: C-I Activation (Fast, Low Barrier) Pd0->PathI Preferred PathBr Path B: C-Br Activation (Slow, High Barrier) Pd0->PathBr Avoid (High Temp) Homo Homocoupling Byproduct (Ar-Ar or Nu-Nu) Pd0->Homo Oxidative Stress / O2 ProdI Desired Product (Ar-Nu / Ar-Br) PathI->ProdI ProdBr Scrambled Product (Ar-Nu / Ar-Nu) PathBr->ProdBr

Figure 1: The Kinetic Window. Path A is the target. Path B and the "Leakage" to Homocoupling are the failures.

Catalyst & Ligand Selection (The Hardware)

The choice of ligand is the single most critical variable in preventing C–Br activation (scrambling).

Recommendation: Pd(dppf)Cl₂

For bromo-iodo substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is the gold standard.

  • Why? The large bite angle and steric bulk of the dppf ligand create a catalyst that is active enough for iodides but kinetically sluggish toward bromides at moderate temperatures.

  • Alternative: Pd(PPh₃)₄ is common but less stable; it often releases free phosphine ligands that can slow down the reaction, requiring higher temperatures that inadvertently trigger C–Br activation.

Comparison of Catalyst Systems
FeaturePd(dppf)Cl₂ Pd(PPh₃)₄ Pd(OAc)₂ + S-Phos
Iodide Selectivity Excellent GoodModerate (Too active)
Bromide Inertness High ModerateLow (Will react with Br)
Homocoupling Risk LowModerateLow
Air Stability ModeratePoor (Oxidizes easily)Good (Pre-catalyst)
Best Use Case Chemoselective Coupling General PurposeSterically hindered substrates

Troubleshooting Guides (FAQs)

Scenario A: "I am seeing 'Scrambling' (Reaction at both I and Br)."

Diagnosis: The reaction energy is too high, bridging the gap between C–I and C–Br activation barriers.

  • Step 1: Lower the Temperature. If running at 80°C, drop to 40–50°C. Iodides often react at room temperature with active catalysts.

  • Step 2: Check Stoichiometry. Ensure you are using exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile drives the second reaction (C–Br) once the C–I is consumed.

  • Step 3: Switch Solvent. Change from high-boiling polar solvents (DMF) to milder mixtures like DME/Water or THF/Water .

Scenario B: "I am seeing Homocoupling (Ar-Ar or Nu-Nu)."

Diagnosis: This is usually an oxidative issue (oxygen leak) or a transmetallation failure.

  • Type 1: Nucleophile Dimerization (e.g., Phenylboronic acid

    
     Biphenyl). 
    
    • Cause: Presence of Oxygen.[1][2] This is an oxidative coupling (Glaser-type for alkynes, oxidative homocoupling for boronic acids).

    • Fix:Degas vigorously. Sparging with Argon for 15 minutes is mandatory.

    • Pro-Tip: Add a mild reductant like Potassium Formate (cat.[1][3] amount) to scavenge oxidative species.

  • Type 2: Electrophile Dimerization (Ar-I

    
     Ar-Ar). 
    
    • Cause: Disproportionation of the Pd(II) intermediate or slow transmetallation.

    • Fix: Increase the rate of transmetallation by optimizing the base (e.g., switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).

Scenario C: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst death (Pd black formation) or product inhibition.

  • Fix: Add the catalyst last , after the reaction mixture is at temperature (if possible), or use a "catalyst boost" (add second 1 mol% portion after 2 hours).

Validated Protocols

Protocol 1: Chemoselective Suzuki Coupling

Target: Coupling Phenylboronic acid to 1-bromo-4-iodobenzene.

Reagents:

  • 1-bromo-4-iodobenzene (1.0 equiv)

  • Phenylboronic acid (1.05 equiv) — Do not use large excess.

  • Pd(dppf)Cl₂[4][5][6][7]·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow:

  • Degassing: Combine solvent, base, and aryl halide in a flask. Sparge with Argon for 20 minutes. Crucial for preventing homocoupling.

  • Addition: Add the Boronic Acid and Catalyst under a positive stream of Argon.

  • Reaction: Heat to 45–50°C . Monitor by TLC/LCMS every 30 minutes.

    • Checkpoint: Look for the disappearance of the starting material. Do not push for "overnight" stirring if conversion is complete, as this risks C–Br activation.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine.

Protocol 2: Copper-Free Sonogashira (Avoiding Glaser Coupling)

Target: Coupling Phenylacetylene to 1-bromo-4-iodobenzene. Note: We avoid Copper (CuI) here because Copper promotes alkyne homocoupling (Glaser reaction) in the presence of trace oxygen.

Reagents:

  • 1-bromo-4-iodobenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)[7]

  • Pd(PPh₃)₄ (3–5 mol%) — Requires slightly higher loading without Cu.

  • Base: Pyrrolidine or Piperidine (excess, acts as solvent/base) or Et₃N in THF.

Workflow:

  • Strict Anaerobic Setup: Flame-dry glassware. Use Schlenk technique.

  • Mix: Dissolve Aryl halide and Pd catalyst in degassed amine/solvent.

  • Slow Addition: Add the alkyne slowly (syringe pump if possible) to keep its concentration low relative to the Pd-Ar-I intermediate.

  • Temperature: Heat to 60°C . (Higher temp needed without Cu, but I reacts faster than Br).

Logic Map: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Prob1 Loss of Bromine (Scrambling) Issue->Prob1 Prob2 Homocoupling (Dimers) Issue->Prob2 Sol1 Reduce Temp (< 60°C) Prob1->Sol1 Sol2 Switch to Pd(dppf)Cl2 Prob1->Sol2 Sol3 Degas Solvents (Remove O2) Prob2->Sol3 Sol4 Remove Copper (Sonogashira) Prob2->Sol4

Figure 2: Rapid diagnostic tree for common side-reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, X. (2006). Chemoselective Suzuki couplings of dihaloarenes. Tetrahedron Letters, 47(16), 2831-2833. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. Link

Sources

Optimization

Technical Support Guide: Handling &amp; Safety for 2-Bromo-5-iodo-4-nitrotoluene

Part 1: Emergency Response & Acute Hazards Q1: I have just spilled a small amount (approx. 500 mg) on the bench.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Response & Acute Hazards

Q1: I have just spilled a small amount (approx. 500 mg) on the bench. What is the immediate cleanup protocol?

A: Do not use water immediately. Halogenated nitroaromatics are often hydrophobic and can spread if water is applied directly.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure the room is ventilated.

  • Dry Containment: Gently cover the spill with a dry absorbent (vermiculite or chemically inert pads) to prevent dust generation.

  • Solvent Wipe: Once the bulk solid is removed, clean the surface with a paper towel dampened with Acetone or Ethanol . These compounds typically show poor solubility in water but dissolve readily in organic solvents [1].

  • Final Wash: Wash the area with soap and water to remove trace residues.

  • Disposal: Collect all waste in a container marked "Halogenated Organic Waste" .

Q2: A user reports a burning sensation after accidental skin contact. Is water flushing sufficient?

A: Immediate water flushing is the first step, but it may not be sufficient due to the lipophilic nature of the compound.

  • Step 1: Flush with copious water for 15 minutes .[1][2]

  • Step 2: Wash gently with non-abrasive soap. The lipophilicity of the iodine and bromine substituents facilitates skin absorption; soap helps emulsify and remove the compound [2].

  • Step 3: If irritation persists, seek medical attention. Provide the medical team with the SDS, highlighting the Nitro and Halogen functional groups, which can act as sensitizers or irritants.

Part 2: Handling & Storage Protocols

Q3: The compound arrived in a brown vial. Can I transfer it to a clear glass vial for easier use?

A: No. You must maintain light protection.

  • Reasoning: The carbon-iodine (C-I) bond is relatively weak (approx. 57 kcal/mol) compared to C-Br or C-Cl. Exposure to UV or visible light can induce homolytic cleavage of the C-I bond, generating radical species and free iodine, which appears as a purple/brown discoloration [3].

  • Protocol: Store in amber vials. If you must use a clear vessel for a reaction, wrap it in aluminum foil immediately.

Q4: What are the optimal storage conditions to maximize shelf life?

A:

Parameter Recommendation Technical Rationale
Temperature 2–8°C (Refrigerate) Reduces thermal degradation kinetics of the nitro group.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidation; Iodine substituents can be sensitive to atmospheric oxygen over long periods.

| Humidity | Desiccator | Hydrolysis is slow but moisture can cake the powder, complicating weighing. |

Q5: Which glove material offers the best protection?

A: Nitrile gloves (minimum thickness 0.11 mm) are generally recommended for solid halogenated aromatics.

  • Breakthrough Logic: Latex is often permeable to organic modifiers. For solutions of this compound in DCM or Acetone, you must use "Silver Shield" (Laminate) or double-glove with Nitrile, changing immediately upon splash contact.

Part 3: Technical Deep Dive & Reactivity

Q6: Is this compound shock-sensitive like TNT?

A: While it contains a nitro group, it is not classified as a high explosive like trinitrotoluene (TNT). However, it is a high-energy precursor .

  • Thermodynamics: The presence of heavy halogens (Bromine, Iodine) stabilizes the lattice compared to polynitrated compounds.

  • Warning: Avoid heating strictly above 100°C without solvent. Do not grind in a mortar and pestle with strong reducing agents (e.g., metal hydrides) as this can trigger a rapid exothermic reaction [4].

Q7: I see a color change from pale yellow to dark brown in solution. Has the reagent failed?

A: Likely, yes.

  • Mechanism: The darkening indicates the liberation of elemental iodine (

    
    ), suggesting deiodination has occurred.
    
  • Troubleshooting: Run a Thin Layer Chromatography (TLC) plate.

    • Mobile Phase: Hexanes:Ethyl Acetate (80:20).

    • Observation: If you see a smear or a new spot at the solvent front (characteristic of

      
      ) or a baseline spot (degradation products), repurify or discard.
      

Part 4: Visualizations

Figure 1: Safe Handling & Storage Decision Tree

StorageLogic Start Received 2-Bromo-5-iodo-4-nitrotoluene CheckVial Is Vial Amber/Opaque? Start->CheckVial WrapFoil Action: Wrap in Aluminum Foil CheckVial->WrapFoil No TempCheck Storage Temp Selection CheckVial->TempCheck Yes WrapFoil->TempCheck Fridge 2-8°C (Standard Storage) TempCheck->Fridge Daily Use Freezer -20°C (Long Term > 6 months) TempCheck->Freezer Archive Atmosphere Atmosphere Control Fridge->Atmosphere Freezer->Atmosphere Argon Flush with Argon/N2 Atmosphere->Argon Prevent Oxidation

Caption: Decision logic for maximizing stability upon receipt of halogenated nitroaromatics.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected State State? Spill->State Solid Solid Powder State->Solid Solution In Solvent State->Solution ActionSolid 1. Cover with Wet Paper Towel (Prevent Dust) 2. Scoop to Waste Solid->ActionSolid ActionSol 1. Absorb with Vermiculite 2. Transfer to Bag Solution->ActionSol Clean Solvent Wash (Acetone) ActionSolid->Clean ActionSol->Clean Final Soap & Water Wash Clean->Final

Caption: Step-by-step containment protocol distinguishing between solid and solution spills.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-4-nitrotoluene (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Bromo-2-iodotoluene (Structural Analog for Solubility/Handling). Retrieved from

  • BLD Pharm. (2025). Product Safety & Handling: 2-Bromo-5-iodo-4-nitrotoluene (CAS 1823924-97-5). Retrieved from

  • International Labour Organization (ILO). (2021). ICSC 0932 - p-Nitrotoluene (General Nitroaromatic Safety). Retrieved from

Sources

Troubleshooting

catalyst poisoning prevention in hydrogenation of halogenated nitroarenes

Topic: Prevention of Catalyst Poisoning & Dehalogenation Ticket ID: H2-CAT-SUP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic Triage: What is your failure mode? Before applying a fix, we...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Catalyst Poisoning & Dehalogenation Ticket ID: H2-CAT-SUP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: What is your failure mode?

Before applying a fix, we must distinguish between Catalyst Poisoning (loss of activity) and Selectivity Failure (loss of the halogen). These two issues are mechanistically distinct but often coupled.

Symptom Diagnosis Root Cause Immediate Action
Reaction Stalls (<100% Conversion)Active Site Poisoning Halide ions (

,

) generated from side-reactions are strongly adsorbing to active metal sites, physically blocking

access.
Check solution pH. If acidic (

), the catalyst is likely poisoned by HX.
Product is Dehalogenated (e.g., Aniline instead of Chloroaniline)Selectivity Failure The catalyst is too active. It is inserting into the

bond (Oxidative Addition) rather than just reducing the

group.
Switch from Pd to Pt or add a selective inhibitor (see Protocol A).
Pressure Spike / Exotherm Runaway Reaction Accumulation of hydroxylamine intermediate followed by rapid disproportionation.STOP. Cooling failure. This causes catalyst sintering (thermal deactivation).

Knowledge Base: The Mechanics of Failure

To prevent failure, you must understand the microscopic battlefield on the catalyst surface.

The "Dual-Path" Problem

In the hydrogenation of halonitroarenes, two pathways compete. The Target Pathway reduces the nitro group. The Parasitic Pathway cleaves the carbon-halogen bond.

  • Why Poisoning Happens: The Parasitic Pathway releases mineral acid (

    
    , 
    
    
    
    ). The dissociated halide ions (
    
    
    ) are potent catalyst poisons. They bind to the metal surface with higher affinity than
    
    
    or the nitroarene, effectively "capping" the active sites.
  • Why Pd Fails: Palladium is an excellent hydrogenation catalyst but has a low energy barrier for oxidative addition into

    
     bonds, making dehalogenation almost inevitable without modification.
    
Visualization: Reaction Network & Inhibition Points

The following diagram maps the critical decision points where your catalyst makes "choices."

ReactionNetwork Start Halonitroarene (Reactant) Inter Hydroxylamine (Intermediate) Start->Inter + 2 H2 Target Haloaniline (TARGET) Inter->Target + 1 H2 (Fast) Waste De-halogenated Aniline (BY-PRODUCT) Target->Waste Hydrodehalogenation (Catalyst too active) Poison HX Acid (POISON) Target->Poison Release of HX Poison->Start Blocks Active Sites (Stalls Reaction) Inhibitor Selective Inhibitor (e.g., Morpholine) Inhibitor->Target Blocks C-X insertion

Figure 1: Reaction network showing the parasitic dehalogenation loop. The acid produced (HX) feeds back to poison the catalyst, stalling the main reaction.

Prevention Protocols (Standard Operating Procedures)

Do not rely on luck. Use these self-validating protocols to ensure process integrity.

Protocol A: The "Selective Poisoning" Method (Recommended)

Concept: Intentionally introduce a mild poison (inhibitor) that binds to the high-energy sites responsible for dehalogenation, leaving the hydrogenation sites active.

Reagents:

  • Catalyst: 1% - 5% Pt/C (Platinum is preferred over Palladium for halogen retention).

  • Inhibitor: Morpholine or Thiourea.

  • Substrate: p-Chloronitrobenzene (example).[1]

Step-by-Step:

  • Baseline Calculation: Calculate the molar ratio of Inhibitor to Substrate.

    • Target: 0.1 to 0.5 mol% relative to the nitroarene.

    • Warning: >1.0 mol% will kill hydrogenation activity completely.

  • Slurry Preparation:

    • Dissolve substrate in solvent (Methanol or Ethyl Acetate).

    • Add the inhibitor before adding the catalyst. This ensures the inhibitor modifies the surface before the reaction starts.

    • Add Pt/C catalyst.[1]

  • Self-Validation Step (The "Bubble Test"):

    • Pressurize with

      
      .[2] Monitor uptake.
      
    • Pass Criteria:

      
       uptake is steady but slightly slower than a non-inhibited run.
      
    • Fail Criteria: No uptake (Too much inhibitor) or Rapid exotherm (Inhibitor failed).

Protocol B: The Acid Scavenging Method

Concept: Neutralize the


 produced immediately to prevent it from poisoning the catalyst.

Reagents:

  • Scavenger: MgO,

    
    , or Sodium Acetate.
    
  • Critical Note: Strong bases (NaOH) can induce side reactions (azo formation). Use weak bases.

Step-by-Step:

  • Add 0.5 equivalents of MgO relative to the substrate.

  • Run hydrogenation.[1][2][3][4][5]

  • Self-Validation:

    • Post-reaction, check the pH of the aqueous layer (if applicable) or use wet pH paper on the solvent.

    • Target: pH 6-7.

    • Fail: pH < 3 (Scavenger overwhelmed, catalyst likely poisoned).

Troubleshooting Matrix & Data

Refer to this table when interpreting your HPLC/GC data.

ObservationCatalyst StatusCorrective ActionMechanism Ref
High Conversion, Low Selectivity Catalyst is Hyper-Active Switch from Pd/C to Pt/C; Add Morpholine (0.2 eq).Pd inserts into Ar-Cl bonds easily.
Reaction stops at 60-70% Catalyst is Poisoned Check for halide buildup. Add MgO scavenger in next run.Halides block surface sites.
Reaction stops at 0-10% Catalyst is Dead/Fouled Feedstock may contain sulfur/amines. Pre-treat feed with activated carbon.Strong chemisorption of impurities.
Slow Rate, Good Selectivity Catalyst is Mass Transfer Limited Increase agitation (rpm) or

pressure.
Diffusion limitation (not poisoning).
Comparative Effectiveness of Modifiers

Data summarized from industrial benchmarks for chloronitrobenzene hydrogenation.

ModifierSelectivity to HaloanilineActivity (Rate)Risk Profile
None (Control) 85%HighHigh dehalogenation & poisoning risk.
Morpholine 99.2%ModerateBest Balance. selectively blocks C-Cl sites.
Thiourea 98%LowHigh risk of total poisoning if overdosed.
MgO (Base) 92%HighPrevents acid poisoning, but less effective at stopping dehalogenation.

Advanced Mechanism: Why Pt/Fe works (The "Electronic Effect")

For high-value API synthesis, simple inhibition may not suffice. You may need bimetallic catalysts .

The Pt-Fe System: Research indicates that modifying Pt with Iron oxide (


) creates an electron-deficient Platinum surface (

).[1]
  • Mechanism: The electron-deficient Pt is less capable of "donating" electrons into the

    
     antibonding orbital (the prerequisite for breaking the bond).
    
  • Result: The catalyst can reduce the

    
     group (which requires electron acceptance) but cannot break the 
    
    
    
    bond.

ElectronicEffect cluster_surface Catalyst Surface Substrate Chloronitrobenzene Pt_Normal Standard Pt(0) (Electron Rich) Substrate->Pt_Normal Pt_Fe Pt-Fe/C (Electron Deficient) Substrate->Pt_Fe Action1 Attacks NO2 (Reduction) Pt_Normal->Action1 Yes Action2 Attacks C-Cl (Dehalogenation) Pt_Normal->Action2 YES (High Risk) Pt_Fe->Action1 Yes Pt_Fe->Action2 BLOCKED

Figure 2: The electronic modification of Platinum by Iron suppresses the oxidative addition step required for dehalogenation.

References

  • Mechanisms of Catalyst Poisoning

    • Title: How to Prevent Catalyst Poisoning
    • Source: Vertex AI / C
    • URL:[Link]

  • Inhibition Strategies (Morpholine)
  • Advanced Catalyst Design (Pt-Fe)

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst[1]

    • Source: RSC Publishing (C
    • URL:[Link]

  • Deactivation Mechanisms

    • Title: Kinetics and reaction mechanism of Pd-C
    • Source: University of Florida / Hibbitts C
    • URL:[Link]

Sources

Optimization

Technical Support Center: Steric Hindrance in Ortho-Substituted Aryl Iodides

Status: Operational Ticket ID: ORTHO-IODIDE-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Ortho-Effect" Paradox The Problem: You are working with an ortho-substituted aryl iodide.[1] Theor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ORTHO-IODIDE-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Paradox

The Problem: You are working with an ortho-substituted aryl iodide.[1] Theoretically, the iodide is an excellent leaving group (weak C-I bond). However, the ortho substituent creates a "steric wall" that destabilizes the active Palladium(II) intermediate.

The Failure Mode: The reaction typically fails not because the catalyst cannot break the C-I bond (oxidative addition is usually fast), but because the resulting Pd-complex is too crowded to accept the nucleophile (slow transmetallation). This "waiting period" leads to the most common fatal error: Protodehalogenation (the iodine is replaced by hydrogen), destroying your starting material.

This guide provides the specific hardware (ligands/catalysts) and software (protocols) to bypass this barrier.

Hardware Selection: Catalyst & Ligand Architecture

The choice of ligand is the single most critical variable. You must balance steric bulk (to force reductive elimination) with flexibility (to allow the incoming nucleophile).

Ligand Decision Matrix
Ligand ClassSpecific RecommendationBest Use CaseMechanism of Action
Dialkylbiaryl Phosphines SPhos / XPhos Standard bulky couplings. SPhos is the "first line of defense" for ortho-substituted systems.The biaryl backbone creates a protective pocket around the Pd, preventing catalyst decomposition, while the alkyl groups pump electron density to facilitate oxidative addition.
NHC Ligands Pd-PEPPSI-IPr Extreme steric hindrance. Use when phosphines fail or for heteroaryl couplings.The "throw-away" pyridine ligand creates a highly active mono-ligated Pd species that can accommodate massive substrates.
Precatalysts Pd-G4 Sources Mandatory for reproducibility. Avoid Pd(PPh3)4 or Pd2(dba)3.Ensures a strict 1:1 Pd:Ligand ratio. Excess ligand (common in in-situ mixing) shuts down the cycle for hindered substrates.
Visualizing the Ligand Strategy

LigandStrategy start Substrate Analysis: Ortho-Substituted Aryl Iodide decision1 Is the Nucleophile also Bulky (Ortho-Subst)? start->decision1 path_moderate NO: Moderate Hindrance decision1->path_moderate One Partner Hindered path_extreme YES: Double Ortho Hindrance decision1->path_extreme Both Partners Hindered sol_sphos RECOMMENDATION: Pd-SPhos G4 (Buchwald G4 Precatalyst) path_moderate->sol_sphos sol_peppsi RECOMMENDATION: Pd-PEPPSI-IPr (NHC Ligand) path_extreme->sol_peppsi mech_sphos Mechanism: Facilitates Transmetallation via secondary interaction sol_sphos->mech_sphos mech_peppsi Mechanism: Forms highly active 12-electron species sol_peppsi->mech_peppsi

Caption: Decision tree for selecting the optimal catalyst system based on the steric demand of the coupling partners.

Experimental Protocols

Protocol A: The "SPhos Standard" (Suzuki-Miyaura)

For coupling an ortho-substituted aryl iodide with a boronic acid.

The Logic: We use SPhos because its methoxy groups provide a secondary interaction with the Pd center, stabilizing it during the difficult transmetallation step. We use K3PO4 (anhydrous) to avoid hydrolytic side reactions.

  • Charge Reaction Vessel:

    • Ortho-Aryl Iodide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial.

    • SPhos Pd G4 (2–5 mol%) — Do not use in-situ generation if possible.

    • K3PO4 (3.0 equiv, finely ground).

  • Solvent System:

    • Add Toluene/Water (10:1) . The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase.

    • Concentration: High concentration (0.5 M to 1.0 M) is vital. Dilution favors dehalogenation.

  • Execution:

    • Degas vigorously (sparge with Argon for 10 mins). Oxygen is a catalyst poison.

    • Heat to 80–100 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If Ar-I is consumed but Ar-H (dehalogenated) appears, switch to Protocol B.

Protocol B: The "Turbo Grignard" Exchange (Knochel's Method)

For when Palladium catalysis fails completely. This converts the unreactive iodide into a reactive nucleophile.

The Logic: Instead of asking the bulky iodide to accept a nucleophile, we turn it into the nucleophile using Iodine-Magnesium exchange. This works even at -20°C, preserving sensitive functional groups.

  • Preparation:

    • Dry a Schlenk flask under vacuum/Argon refill (3x).

    • Dissolve ortho-Aryl Iodide (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to -20 °C . (Ice/Salt bath).

  • Exchange:

    • Dropwise add iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv).

    • Stir at -20 °C for 30–60 mins.

    • Validation: Quench a small aliquot with water and check by GC/LC. You should see complete conversion to the de-iodinated species (Ar-H). This confirms the Grignard (Ar-MgCl) has formed.

  • Coupling (Negishi/Kumada):

    • Add ZnCl2 (1.1 equiv) to transmetallate to the Zinc species (softer, better functional group tolerance).

    • Add the electrophile and Catalyst (e.g., Pd(PPh3)4 or PEPPSI).

    • Warm to room temperature.[2]

Troubleshooting Center: The Dehalogenation Loop

The most frequent complaint with ortho-iodides is: "My starting material is gone, but I only got the reduced product (Ar-H)."

Root Cause: The Oxidative Addition complex (Ar-Pd-I) is formed, but the nucleophile (Boronic acid) cannot approach due to sterics. The Pd species eventually grabs a hydride from the solvent or ligand and eliminates.

Diagnostic Workflow

Troubleshooting symptom Symptom: Starting Material Consumed, Low Yield of Product check1 Analyze Byproducts (LCMS/NMR) symptom->check1 res_dehal Result: Protodehalogenation (Ar-H) (Iodine replaced by H) check1->res_dehal res_homo Result: Homocoupling (Ar-Ar) (Two iodides coupled) check1->res_homo fix_dehal FIX: Increase Transmetallation Rate 1. Switch to Pd-PEPPSI-IPr 2. Use Ag2O or Ag2CO3 as additive 3. Increase concentration (1M) res_dehal->fix_dehal Mechanism: Pd species 'waiting' too long fix_homo FIX: Reduce Oxidative Addition Rate 1. Lower Temperature 2. Add slow-release agent (syringe pump) 3. Switch solvent to THF (less polar) res_homo->fix_homo Mechanism: Disproportionation

Caption: Diagnostic flowchart for identifying and resolving common failure modes in hindered aryl iodide coupling.

FAQ: Specific Issues

Q: I am using SPhos but still seeing 40% dehalogenation. What now? A: The "waiting time" for the boronic acid is still too long.

  • Switch Base: Change from K3PO4 to TlOH (Thallium Hydroxide) or CsF . These exotic bases accelerate transmetallation significantly in hindered systems.

  • Add Silver: Add 1.0 equiv of Ag2O . Silver sequesters the iodide from the Pd center, creating a cationic Pd species that is much more electrophilic and hungry for the boronic acid.

Q: Can I use microwave heating? A: Caution advised. While microwaves accelerate reactions, for ortho-iodides, high temperature often favors the dehalogenation pathway over the coupling pathway. It is better to run at lower temperatures (60–80 °C) with a more active catalyst (PEPPSI) than to blast a passive catalyst with heat.

Q: Why not use Pd(dppf)Cl2? It works for my aryl bromides. A: dppf is a bidentate ligand with a large bite angle, but it lacks the bulk required to force the reductive elimination of sterically hindered products. It will likely perform the oxidative addition and then "get stuck," leading to decomposition.

References

  • Buchwald, S. L., et al. (2008). "Ligand-Promoted Palladium-Catalyzed Cross-Coupling Reactions: A General Method for the Synthesis of Biaryls." Angewandte Chemie International Edition. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal. [Link]

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. [Link]

  • Barder, T. E., & Buchwald, S. L. (2007). "Thallium Hydroxide as an Additive for the Acceleration of Suzuki-Miyaura Couplings." Organic Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 2-Bromo-5-iodo-4-nitrotoluene Isomers

Executive Summary: The Regioisomer Challenge In the synthesis of polysubstituted benzenes—critical scaffolds for kinase inhibitors and agrochemicals—regioselectivity is rarely absolute. The target molecule, 2-Bromo-5-iod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of polysubstituted benzenes—critical scaffolds for kinase inhibitors and agrochemicals—regioselectivity is rarely absolute. The target molecule, 2-Bromo-5-iodo-4-nitrotoluene (Target) , is frequently synthesized via electrophilic aromatic substitution or Sandmeyer reactions that can yield thermodynamically or kinetically competitive byproducts.

The primary challenge is distinguishing the Target from its "scrambled" regioisomers, particularly 2-Bromo-4-iodo-5-nitrotoluene (Isomer B) . Both molecules possess a 1,2,4,5-substitution pattern, resulting in two aromatic singlets in 1H NMR. Standard splitting analysis (multiplicity) fails here.

This guide provides a definitive, self-validating protocol using SCS (Substituent Chemical Shift) prediction , NOE (Nuclear Overhauser Effect) , and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously identify the correct isomer.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the Target with its most likely synthetic impurities. Note that while HPLC can separate these, it cannot structurally identify them without a reference standard. NMR is the only standalone structural validation tool.

Table 1: Structural & NMR Profile Comparison
FeatureTarget: 2-Bromo-5-iodo-4-nitrotoluene Isomer B: 2-Bromo-4-iodo-5-nitrotoluene Isomer C: 2-Bromo-3-iodo-4-nitrotoluene
Structure 1-Me, 2-Br, 4-NO₂, 5-I1-Me, 2-Br, 4-I, 5-NO₂1-Me, 2-Br, 3-I, 4-NO₂
Symmetry Asymmetric (Para-protons)Asymmetric (Para-protons)Asymmetric (Ortho-protons)
1H Multiplicity Two Singlets (Para H3/H6)Two Singlets (Para H3/H6)Two Doublets (Ortho H5/H6)
Key Shift (H3) ~8.1 ppm (Ortho to NO₂ & Br)~8.0 ppm (Ortho to I & Br)N/A
Key Shift (H6) ~7.5 ppm (Ortho to I & Me)~7.7 ppm (Ortho to NO₂ & Me)N/A
Differentiation Requires NOE/HMBCRequires NOE/HMBCEasy: Coupling (

Hz)

Critical Insight: Isomer C is easily eliminated by observing doublet splitting. The real danger is Isomer B , which mimics the Target's singlet pattern. The protocol below focuses on distinguishing Target from Isomer B.

Theoretical Grounding: The "Silent" Swap

Why do standard 1D scans fail? In both the Target and Isomer B, the remaining protons are at positions 3 and 6 (para to each other). Para-coupling is often too small (


 Hz) to resolve on standard 300/400 MHz instruments, appearing as singlets.

The Solution: Electronic Environment Mapping We utilize the distinct electronic effects of the Nitro group vs. the Iodine atom.

  • Nitro (-NO₂): Strong electron-withdrawing group. Deshields ortho protons significantly (+0.95 ppm).[1]

  • Iodine (-I): Heavy atom effect. Weakly deshielding or neutral in ortho positions (+0.40 ppm).

By mapping which proton (H3 or H6) is spatially close to the Methyl group (via NOE) and then determining that proton's chemical environment (via HMBC), we create a lock-and-key identification.

Experimental Protocol: The "Triangulation" Workflow

Phase 1: Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃. DMSO minimizes signal overlap and often separates aromatic peaks more effectively due to dipole interactions.

  • Concentration: 10-15 mg in 0.6 mL solvent (for 13C/HMBC sensitivity).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Phase 2: Acquisition Parameters
  • 1H 1D: 16 scans, 30° pulse angle, D1 = 1.0s.

  • 1D NOE (Selective): Irradiate the Methyl singlet (~2.4 ppm). Mixing time: 500ms.

  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).
    
Phase 3: Step-by-Step Logic (The Decision Tree)
Step A: Identify H6 via NOE

Irradiate the Methyl signal (approx 2.40 ppm).

  • Observation: You will see a positive NOE enhancement on one of the aromatic singlets.

  • Note: This step works for both isomers. It serves to strictly identify which singlet corresponds to the position next to the toluene methyl.

Step B: HMBC Validation (The "Smoking Gun")

Look at the HMBC correlations for the H6 proton identified in Step A. Focus on its 3-bond couplings (


).
  • Scenario 1 (Target):

    • Structure: H6 is meta to the Nitro group.

    • Path: H6

      
       C5 (I) 
      
      
      
      C4 (NO₂) .
    • Result: H6 shows a cross-peak to a Carbon at ~145–155 ppm (C-NO₂).

  • Scenario 2 (Isomer B):

    • Structure: H6 is meta to the Iodine.

    • Path: H6

      
       C5 (NO₂) 
      
      
      
      C4 (I) .
    • Result: H6 shows a cross-peak to a Carbon at ~90–100 ppm (C-I).

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow to confirm the structure using the "Triangulation" method.

NMR_Workflow Start Crude Product (Unknown Isomer) Step1 1H NMR Spectrum (Aromatic Region) Start->Step1 Decision1 Splitting Pattern? Step1->Decision1 Doublets Two Doublets (J ~8Hz) Isomer C (Ortho) Decision1->Doublets Ortho Coupling Singlets Two Singlets (Target OR Isomer B) Decision1->Singlets Para (No Coupling) Step2 1D NOE Experiment Irradiate Methyl (-CH3) Singlets->Step2 IdentifyH6 Identify H6 Signal (Signal showing enhancement) Step2->IdentifyH6 Step3 2D HMBC Experiment Analyze H6 Couplings IdentifyH6->Step3 ResultA H6 couples to Carbon @ ~150 ppm (C-NO2) Step3->ResultA 3-bond to Deshielded C ResultB H6 couples to Carbon @ ~95 ppm (C-I) Step3->ResultB 3-bond to Shielded C FinalTarget CONFIRMED TARGET 2-Bromo-5-iodo-4-nitrotoluene ResultA->FinalTarget FinalImpurity IMPURITY IDENTIFIED 2-Bromo-4-iodo-5-nitrotoluene ResultB->FinalImpurity

Figure 1: Decision tree for the structural assignment of tetrasubstituted benzene isomers using NMR.

Predicted Data Reference Table

Use these calculated values as a baseline for your assignment.

PositionAtomTarget Shift (δ ppm)Isomer B Shift (δ ppm)Notes
1 C-Me~2.40~2.45Methyl singlet.
3 H-Ar 8.09 7.97 H3 in Target is Ortho to NO₂ (Most Downfield).
6 H-Ar 7.54 7.66 H6 in Target is Ortho to I (More Upfield).
4 C-ipso~150.0~95.0Critical HMBC discriminator.
5 C-ipso~95.0~150.0Inverted in Isomer B.

Calculated based on substituent chemical shift increments (SCS) for benzene derivatives [1].

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS increments).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOE and HMBC optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text on aromatic coupling patterns).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).[2][3][4][5][6][7]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis for 2-Bromo-5-iodo-4-nitrotoluene

Executive Summary 2-Bromo-5-iodo-4-nitrotoluene represents a class of poly-halogenated nitro-aromatics often utilized as advanced intermediates in pharmaceutical and agrochemical synthesis.[1] Its structural complexity—f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodo-4-nitrotoluene represents a class of poly-halogenated nitro-aromatics often utilized as advanced intermediates in pharmaceutical and agrochemical synthesis.[1] Its structural complexity—featuring two distinct halogens (Br, I) and a nitro group—creates a "selectivity trap" for standard chromatographic methods.

While C18 (Octadecyl) columns are the industry standard for hydrophobicity-based separations, they frequently fail to resolve the critical impurities associated with this compound: regioisomers (e.g., 2-bromo-3-iodo-4-nitrotoluene) and des-iodo precursors .[1]

This guide objectively compares the standard C18 approach against Fluorinated (PFP) and Phenyl-Hexyl stationary phases. Based on interaction mechanisms (π-π and halogen-bonding), the Pentafluorophenyl (PFP) phase is recommended as the superior method for high-purity assessment.[1]

Part 1: Method Development Strategy & Mechanism

The separation challenge lies in the molecule's high hydrophobicity (LogP ~3.5–4.0) and the subtle electronic differences between impurities.

The Mechanism of Failure (C18)

Standard C18 columns rely almost exclusively on hydrophobic subtraction . Since 2-Bromo-5-iodo-4-nitrotoluene and its regioisomers share identical molecular weights and nearly identical hydrophobic surface areas, C18 phases often co-elute these species, masking impurities under the main peak.[1]

The Mechanism of Success (PFP)

Pentafluorophenyl (PFP) phases introduce orthogonal selectivity mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aromatic core of the analyte.
  • Halogen Bonding: Specific interactions between the stationary phase fluorine atoms and the iodine/bromine substituents on the analyte.

  • Shape Selectivity: The rigid PFP ligands can discriminate between steric differences in isomers (e.g., ortho vs. meta substitution patterns).

Decision Matrix: Phase Selection

The following diagram illustrates the logical flow for selecting the appropriate stationary phase based on specific impurity profiles.

MethodSelection Start Analyte: 2-Bromo-5-iodo-4-nitrotoluene CheckImpurity Primary Impurity Type? Start->CheckImpurity Hydrophobic Precursors (Des-iodo/Des-bromo) CheckImpurity->Hydrophobic Synthesis Precursors Isomeric Regioisomers (Positional) CheckImpurity->Isomeric Nitration/Iodination Isomers MethodA Method A: C18 (Hydrophobic Selectivity) Hydrophobic->MethodA Acceptable MethodB Method B: PFP (Recommended) (Pi-Pi + Shape Selectivity) Isomeric->MethodB Superior Resolution MethodC Method C: Phenyl-Hexyl (Pi-Pi Only) Isomeric->MethodC Alternative MethodA->MethodB If co-elution occurs

Figure 1: Method Selection Decision Tree. PFP is the preferred path for isomeric resolution.

Part 2: Comparative Analysis of Methods

The following table summarizes the performance of three distinct chromatographic systems for the purity analysis of 2-Bromo-5-iodo-4-nitrotoluene.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard C18 Method B: PFP (Fluorophenyl) Method C: Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction

-

, Dipole, Charge Transfer

-

, Hydrophobic
Isomer Resolution (

)
< 1.2 (Poor)> 2.5 (Excellent) ~ 1.5 (Moderate)
Retention of Polar Impurities Low (Elute in void)Moderate (Better retention)Moderate
Mobile Phase Compatibility ACN or MeOHMeOH Preferred (Enhances

-

)
MeOH Preferred
System Suitability High RobustnessSensitive to EquilibrationModerate Robustness
Recommendation Initial Screening OnlyFinal Purity Release Backup Method
Critical Insight: Solvent Selection

For Method B (PFP) and Method C (Phenyl-Hexyl), Methanol is strictly preferred over Acetonitrile. Acetonitrile forms a


-electron layer on the stationary phase, which can "shield" the specific 

-

interactions required to separate the halogenated isomers. Methanol does not interfere, allowing the unique selectivity of the PFP phase to dominate [1].

Part 3: Recommended Experimental Protocol (Method B)

This protocol is designed as a self-validating system for the high-purity release of 2-Bromo-5-iodo-4-nitrotoluene.[1]

Chromatographic Conditions
  • Column: Fluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.7 µm (e.g., Agilent Poroshell 120 PFP or Phenomenex Kinetex F5).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for nitro-aromatics).[1]

  • Mobile Phase B: Methanol (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 35°C (Critical for reproducibility of steric selectivity).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Equilibration
2.050Isocratic Hold
15.090Gradient Ramp
18.090Wash
18.150Re-equilibration
23.050Stop
Sample Preparation
  • Diluent: 50:50 Methanol:Water.[4][5]

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; sonicate for 5 minutes if necessary. Filter through a 0.2 µm PTFE filter.

System Suitability Criteria (Self-Validation)

To ensure the method is performing correctly, the following criteria must be met before analyzing samples:

  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Theoretical Plates (

    
    ):  > 10,000.
    
  • Resolution (

    
    ):  If a reference standard for the ortho-isomer (2-Bromo-3-iodo-4-nitrotoluene) is available, 
    
    
    
    must be > 2.0.

Part 4: Interaction Mechanism Visualization

Understanding why the PFP column works is essential for troubleshooting. The diagram below details the multi-modal interaction.

InteractionMechanism cluster_PFP PFP Stationary Phase Ligand Analyte Analyte: 2-Bromo-5-iodo-4-nitrotoluene PiPi Pi-Pi Stacking (Main Retention) Analyte->PiPi HalogenBond Halogen Bonding (I/Br ... F interactions) Analyte->HalogenBond Dipole Dipole-Dipole (Nitro Group) Analyte->Dipole FluorineRing F-Substituted Ring (Electron Deficient) PiPi->FluorineRing HalogenBond->FluorineRing Dipole->FluorineRing

Figure 2: Multi-modal interaction mechanism on PFP phase allowing for isomer resolution.[1]

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Advanced Materials Technology. (2012). Separation of 17 Explosives on HALO C18.[5] (Demonstrates nitro-aromatic retention behavior). Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic.[6] (Expert discussion on PFP vs Phenyl-Hexyl for halogenated aromatics). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromo-5-iodo-4-nitrotoluene and 2-Bromo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of synthetic organic chemistry, halogenated nitrotoluenes serve as versatile building blocks for the construction of complex m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, halogenated nitrotoluenes serve as versatile building blocks for the construction of complex molecular architectures, particularly in pharmaceutical and materials science research. The strategic placement of multiple, distinct functional groups on an aromatic scaffold allows for a high degree of synthetic control. This guide provides an in-depth technical comparison of two such intermediates: 2-Bromo-5-iodo-4-nitrotoluene and 2-Bromo-4-nitrotoluene .

While structurally similar, the introduction of an iodine atom in the 5-position dramatically alters the reactivity profile, offering unique opportunities for selective and sequential transformations. Understanding these differences is paramount for efficient synthesis design, minimizing by-product formation, and unlocking novel synthetic pathways. This document will dissect the electronic and steric factors governing their reactivity and provide practical, data-supported insights into their application in key reaction classes.

Property2-Bromo-5-iodo-4-nitrotoluene2-Bromo-4-nitrotoluene
Chemical Structure
Molecular Formula C₇H₅BrINO₂C₇H₆BrNO₂
Molecular Weight 341.93 g/mol 216.03 g/mol [1]
CAS Number 1395516-70-1 (example)7745-93-9[1][2]

Core Principles: Electronic and Steric Influences

The reactivity of both molecules is dictated by the interplay of their substituents: the electron-donating methyl group (-CH₃), the strongly electron-withdrawing nitro group (-NO₂), and the halogen atoms (-Br, -I).

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[3] Conversely, and more importantly for these substrates, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate, particularly when positioned ortho or para to a leaving group.[3][4][5]

  • Methyl Group (-CH₃): This electron-donating group has an activating effect, though it is largely overridden by the deactivating influence of the nitro and halogen substituents in EAS reactions.[6]

  • Halogens (-Br, -I): Both bromine and iodine are deactivating groups for EAS due to their inductive electron withdrawal but are ortho-, para-directors.[3] Their primary role in modern synthesis is as exceptional leaving groups in palladium-catalyzed cross-coupling reactions and SNAr.

The crucial distinction arises from the C-I vs. C-Br bond . The carbon-iodine bond is longer, weaker, and more polarizable than the carbon-bromine bond. This fundamental difference makes the C-I bond significantly more reactive in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.[7][8]

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

This class of reactions represents the most significant point of divergence between the two molecules. The differential reactivity of the C-I and C-Br bonds in 2-Bromo-5-iodo-4-nitrotoluene allows for exquisite chemo-selectivity.

2-Bromo-5-iodo-4-nitrotoluene: This substrate is an ideal candidate for sequential or iterative cross-coupling . By carefully selecting mild reaction conditions, one can selectively functionalize the C-I position while leaving the C-Br bond untouched for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for the convergent synthesis of complex, unsymmetrical biaryls and other conjugated systems. The established reactivity order for aryl halides in palladium-catalyzed couplings is I > OTf > Br >> Cl .[7][8][9]

2-Bromo-4-nitrotoluene: Possessing only a C-Br bond, this molecule offers a single point for cross-coupling. While a highly useful building block, it lacks the potential for selective, stepwise functionalization inherent to its iodo-substituted counterpart. Reaction conditions must be sufficiently vigorous to activate the C-Br bond.

Caption: Sequential cross-coupling workflow for 2-Bromo-5-iodo-4-nitrotoluene.

Comparative Data for Suzuki-Miyaura Coupling

Parameter2-Bromo-5-iodo-4-nitrotoluene (at C-I)2-Bromo-4-nitrotoluene (at C-Br)
Relative Reactivity HighModerate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands
Typical Ligand Standard phosphines (e.g., PPh₃)Often requires more electron-rich, bulky phosphines (e.g., SPhos, XPhos) for high yields
Reaction Temperature Room Temperature to moderate heat (e.g., 60-80 °C)Typically requires higher temperatures (e.g., 80-110 °C)
Key Advantage Selective reaction at C-I, leaving C-Br for subsequent functionalizationStraightforward, single coupling
Nucleophilic Aromatic Substitution (SNAr)

The regiochemical outcome of SNAr reactions is profoundly different for these two substrates, governed by the position of the halogens relative to the activating nitro group.

2-Bromo-4-nitrotoluene: The bromine atom is at the C-2 position, which is para to the strongly activating nitro group at C-4. This spatial arrangement is ideal for SNAr, and the bromine can be readily displaced by a wide range of nucleophiles (alkoxides, amines, thiolates).[3][4]

2-Bromo-5-iodo-4-nitrotoluene: This molecule presents two potential leaving groups. The iodine at C-5 is ortho to the nitro group, while the bromine at C-2 is meta to the nitro group. Activation for SNAr is strongest at the ortho and para positions. Therefore, nucleophilic attack will occur selectively at the C-5 position , displacing the iodide. The C-2 position is significantly less activated and will not react under typical SNAr conditions.

Caption: Regioselectivity in the SNAr of 2-Bromo-5-iodo-4-nitrotoluene.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that provides access to aniline derivatives, which are crucial intermediates for amides, sulfonamides, and diazonium salts.

For both 2-Bromo-5-iodo-4-nitrotoluene and 2-Bromo-4-nitrotoluene , this reduction can be achieved using standard methodologies.[3]

  • Catalytic Hydrogenation: H₂, Pd/C, PtO₂ in solvents like ethanol or ethyl acetate.

  • Chemical Reduction: Metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

The reactivity of the nitro group is largely independent of the halogen substitution pattern. However, a key consideration during catalytic hydrogenation is the potential for competitive hydrodehalogenation (C-X bond cleavage). While generally requiring more forcing conditions, the C-I bond is more susceptible to this side reaction than the C-Br bond. Therefore, careful reaction monitoring and optimization may be required when reducing 2-Bromo-5-iodo-4-nitrotoluene via catalytic hydrogenation to preserve the halogen framework.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of 2-Bromo-5-iodo-4-nitrotoluene

This procedure is designed to selectively couple a terminal alkyne at the C-I position, demonstrating the chemoselectivity of the substrate.

Materials:

  • 2-Bromo-5-iodo-4-nitrotoluene (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-iodo-4-nitrotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The product will be 2-Bromo-4-nitro-5-(phenylethynyl)toluene, with the C-Br bond remaining intact for further synthetic elaboration.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-4-nitrotoluene

This protocol describes a typical procedure for coupling an arylboronic acid at the C-Br position.[10]

Materials:

  • 2-Bromo-4-nitrotoluene (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a Schlenk flask, add 2-Bromo-4-nitrotoluene, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Summary and Recommendations

Feature2-Bromo-5-iodo-4-nitrotoluene2-Bromo-4-nitrotoluene
Primary Use Case Sequential/iterative cross-coupling reactionsSingle-step cross-coupling and SNAr
Cross-Coupling Selective at C-I (mild conditions), then C-BrSingle reaction at C-Br (harsher conditions)
SNAr Selective at C-5 (ortho to -NO₂)Reactive at C-2 (para to -NO₂)
Synthetic Complexity Enables construction of highly complex, unsymmetrical moleculesVersatile building block for simpler derivatives

Authoritative Recommendation:

  • For the synthesis of complex, multi-substituted scaffolds requiring distinct functionalization at two different sites, 2-Bromo-5-iodo-4-nitrotoluene is the superior choice. Its inherent, predictable chemoselectivity allows for the strategic, stepwise introduction of different moieties, providing a powerful tool for advanced medicinal chemistry and materials science programs.

  • For more direct synthetic routes where a single C-C bond formation or nucleophilic substitution is required, 2-Bromo-4-nitrotoluene remains a cost-effective and highly reliable intermediate. Its well-understood reactivity in standard SNAr and Suzuki couplings makes it a workhorse for a broad range of applications.

The choice between these two reagents is ultimately dictated by the synthetic strategy. By understanding the fundamental principles of their differential reactivity, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery process.

References

  • Inno Pharmchem. (n.d.). Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • Inno Pharmchem. (n.d.). Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 2-bromo-5-iodotoluene. Retrieved from [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Kanno, K., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2708-2743.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrotoluene. Retrieved from [Link]

  • YouTube. (2023, June 13). Choose the correct sequence of reagents in the conversion of 4- nitro toluene to 2-bromo.... Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Lemr, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Sahu, J. (1971). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 73(1), 19-24.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved from [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming Regioselectivity in SNAr Reactions of Bromo-Iodo-Nitrotoluenes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of arylamines and aryl ethers through nucleophilic aromatic substitution (SNAr) is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of arylamines and aryl ethers through nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. The regioselectivity of these reactions is paramount when the aromatic substrate is polysubstituted, particularly with multiple, distinct halogen atoms. This guide provides an in-depth comparison of methodologies to definitively confirm the regioselectivity in SNAr reactions of bromo-iodo-nitrotoluenes, offering field-proven insights and robust experimental protocols.

The Challenge of Regioselectivity in Dihaloarenes

Nucleophilic aromatic substitution reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2][3] The subsequent loss of a leaving group restores the aromaticity. For SNAr reactions to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group.[4]

In the case of bromo-iodo-nitrotoluenes, two potential leaving groups, bromide and iodide, are present. The inherent electronic properties of halogens in SNAr reactions present a fascinating challenge. The rate-determining step is typically the initial nucleophilic attack.[3] Consequently, the leaving group ability follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[2][5] This is attributed to the high electronegativity of fluorine, which strongly activates the carbon for nucleophilic attack. However, when comparing bromine and iodine, the differences in electronegativity are less pronounced, and other factors such as polarizability and the strength of the carbon-halogen bond can influence the reaction outcome.

Predicting the regioselectivity can be complex, and while computational methods like Density Functional Theory (DFT) are valuable for modeling reaction pathways, experimental verification remains the gold standard.[6][7][8][9]

sn_ar_mechanism

Comparative Analysis of Analytical Techniques for Regioselectivity Confirmation

A multi-faceted analytical approach is crucial for the unambiguous determination of the major and minor regioisomers produced in an SNAr reaction of a bromo-iodo-nitrotoluene.

Technique Principle Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides definitive structural information through chemical shifts, coupling constants, and 2D correlation experiments (COSY, HSQC, HMBC).Can be challenging to interpret for complex mixtures or when isomers have very similar spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Excellent for separating isomers and providing mass-to-charge ratio information for identification.[10][11]Requires volatile and thermally stable compounds. Derivatization may be necessary.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides unambiguous, absolute structural determination.[12][13]Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information. For substituted nitrotoluenes, both ¹H and ¹³C NMR are invaluable.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum. Aromatic protons typically resonate between 6.5 and 8.5 ppm.

    • Analyze the chemical shifts and coupling patterns of the aromatic protons. The substitution pattern on the benzene ring will dictate the multiplicity of the signals (e.g., doublets, triplets, doublets of doublets).

    • The integration of the signals corresponding to the different isomers can provide a quantitative ratio of the products.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically appear in the 120-150 ppm range.[14]

    • The number of distinct carbon signals can help determine the symmetry of the product molecules and differentiate between isomers.[14]

  • 2D NMR Experiments (for complex cases):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of protons in each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

nmr_workflow

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for separating and identifying the components of a reaction mixture.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject the sample into the GC. The choice of column is critical for separating isomers. A non-polar or medium-polarity column is often a good starting point.

    • Develop a suitable temperature program to achieve baseline separation of the isomeric products.

  • MS Analysis:

    • As each component elutes from the GC column, it is ionized and fragmented in the mass spectrometer.

    • The mass spectrum of each isomer will show a molecular ion peak corresponding to its molecular weight.

    • The fragmentation patterns can also provide structural information, although they may be very similar for regioisomers.

  • Quantification: The relative abundance of the isomers can be determined by integrating the peak areas in the chromatogram.

Protocol 3: X-ray Crystallography

For unambiguous proof of structure, single-crystal X-ray diffraction is the ultimate technique.

Step-by-Step Methodology:

  • Crystal Growth:

    • Isolate the major product by chromatography or recrystallization.

    • Grow single crystals of the purified isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, which will provide the precise atomic coordinates and confirm the connectivity of the atoms.

Case Study: SNAr of 4-Bromo-2-iodo-1-nitro-3-methylbenzene

Let's consider the reaction of 4-bromo-2-iodo-1-nitro-3-methylbenzene with a generic nucleophile, "Nu." The nitro group activates both the position bearing the iodine (ortho) and the position with the bromine (para). Based on the general trend of leaving group ability in SNAr reactions (F > Cl ≈ Br > I), one might predict a preference for substitution at the bromine position. However, steric hindrance from the adjacent methyl group could influence the outcome.

Expected Products:

  • Product A: 4-Nu-2-iodo-1-nitro-3-methylbenzene (substitution at the bromo position)

  • Product B: 4-bromo-2-Nu-1-nitro-3-methylbenzene (substitution at the iodo position)

Analytical Approach:

  • GC-MS Analysis: A GC-MS analysis of the crude reaction mixture would likely show two peaks with the same molecular weight but different retention times, corresponding to the two regioisomers. The peak integration would give a preliminary ratio of the products.

  • NMR Analysis:

    • ¹H NMR: The aromatic proton signals for each isomer will have distinct chemical shifts and coupling patterns. For example, in Product A, the remaining aromatic proton will be a singlet, whereas in Product B, it will also be a singlet but in a different chemical environment.

    • ¹³C NMR: The number of aromatic carbon signals and their chemical shifts will differ between the two isomers.

    • NOE (Nuclear Overhauser Effect) Experiments: Can be used to establish through-space proximity between protons, for instance, between the methyl protons and the protons of the nucleophile's substituent, which can help confirm the regiochemistry.

  • X-ray Crystallography: If the major product can be isolated and crystallized, X-ray crystallography will provide the definitive structure, confirming which halogen was displaced.

Conclusion

Confirming the regioselectivity in SNAr reactions of bromo-iodo-nitrotoluenes requires a synergistic application of modern analytical techniques. While GC-MS provides an excellent initial assessment of the product distribution, NMR spectroscopy is indispensable for detailed structural elucidation. For absolute and unambiguous proof, particularly in cases of novel compounds, X-ray crystallography is the gold standard. By employing these methodologies in a logical workflow, researchers can confidently determine the outcome of their reactions, a critical step in the development of new pharmaceuticals and advanced materials.

References

  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through St
  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through St
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • GC separations of aromatic isomers. ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Structure Determination by X-ray Crystallography. The World of Materials. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • What is X-Ray Crystallography? YouTube. [Link]

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Validation

Spectroscopic Differentiation of Bromo- vs. Iodo-Nitrotoluenes: A Comparative Guide

Topic: Spectroscopic Differentiation of Bromo- vs. Iodo-Nitrotoluenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Differentiation of Bromo- vs. Iodo-Nitrotoluenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates and high-energy materials, nitrotoluenes halogenated at the ortho or meta positions are critical scaffolds. However, the structural similarity between bromo- and iodo-derivatives often leads to ambiguity in rapid quality control, particularly when monitoring halogen exchange reactions (e.g., Finkelstein-type substitutions or Sandmeyer reactions).

This guide provides a definitive, multi-modal spectroscopic framework to distinguish bromo-nitrotoluenes from iodo-nitrotoluenes . By leveraging the distinct nuclear properties of bromine (


Br) and iodine (

I), we establish a self-validating identification protocol using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (MS): The First Line of Defense

Mass spectrometry offers the most immediate and unambiguous differentiation due to the unique isotopic signatures of the halogens.

Mechanism of Differentiation
  • Bromine (The "Twin" Signature): Natural bromine exists as two stable isotopes,

    
    Br (50.69%) and 
    
    
    
    Br (49.31%). This creates a characteristic 1:1 doublet in the molecular ion cluster (
    
    
    and
    
    
    ).
  • Iodine (The "Solo" Signature): Iodine is monoisotopic (

    
    I, 100%). This results in a single dominant molecular ion peak (
    
    
    
    ), with only minor
    
    
    contributions from
    
    
    C.
Fragmentation Dynamics

The Carbon-Halogen bond strength dictates fragmentation in Electron Impact (EI) ionization:

  • C-Br Bond (

    
     kJ/mol):  Relatively stable. The molecular ion (
    
    
    
    ) is usually prominent.
  • C-I Bond (

    
     kJ/mol):  Significantly weaker. Iodo-nitrotoluenes often exhibit a prominent fragment peak corresponding to the loss of the iodine radical (
    
    
    
    ), sometimes exceeding the intensity of the molecular ion.

Table 1: MS Comparative Diagnostics

FeatureBromo-NitrotolueneIodo-Nitrotoluene
Isotopic Pattern 1:1 ratio at


and

Single peak at


Fragmentation Stable

; Loss of

common
Labile

; Prominent

peak
Base Peak Often

or

Often

(Tolyl cation derivative)
C NMR Spectroscopy: The Heavy Atom Effect

While


H NMR provides positional information (coupling constants), it often fails to distinguish the halogen identity due to overlapping electronegativity effects in aromatic rings. 

C NMR is the gold standard for this differentiation.
The Heavy Atom Effect (Spin-Orbit Coupling)

The large electron cloud of iodine induces significant spin-orbit coupling, which shields the attached carbon nucleus.

  • Ipso-Carbon (C-Br): The carbon attached to bromine typically resonates in the 120–130 ppm range.

  • Ipso-Carbon (C-I): The carbon attached to iodine experiences a dramatic upfield shift , typically resonating between 85–100 ppm . This "missing" aromatic peak (often confused with solvent impurities or overlooked) is diagnostic.

Experimental Insight

In a 2-halo-4-nitrotoluene system:

  • C-Br (C2):

    
     ppm.
    
  • C-I (C2):

    
     ppm.
    
  • Note: The nitro-substituted carbon (C-NO

    
    ) will remain desheilded (
    
    
    
    ppm) in both cases, serving as an internal reference.
Infrared (IR) Spectroscopy: Supporting Evidence

IR is less definitive than MS or NMR but provides quick confirmation of the C-X bond.

  • C-Br Stretch: Strong absorption in the 690–515 cm

    
      region.[1]
    
  • C-I Stretch: Absorption shifts to lower energy, typically < 600 cm

    
      (often around 500 cm
    
    
    
    ).
  • Limitation: Many standard ATR-IR instruments cut off at 600 cm

    
    , potentially masking the C-I stretch. Ensure your detector (e.g., CsI optics) covers the far-IR region if using this for primary ID.
    
Comparative Data Summary

Table 2: Spectroscopic Fingerprints of 2-Halo-4-Nitrotoluene

MethodParameter2-Bromo-4-Nitrotoluene2-Iodo-4-Nitrotoluene
MS (EI) Molecular Ion (

)
Doublet (

)
Singlet (

)
Fragmentation

dominant

dominant

C NMR
C-X Shift (ppm) 120 – 130 (Typical Aromatic)85 – 100 (Upfield/Shielded)

H NMR
H-3 (Ortho to X)Doublet,

Doublet,

(Slightly more desheilded)
IR C-X Stretch


Decision Workflow (Logic Diagram)

The following decision tree illustrates the logical flow for identifying an unknown halogenated nitrotoluene sample.

G Start Unknown Halogenated Nitrotoluene Sample MS_Analysis Step 1: Mass Spectrometry (EI/ESI) Start->MS_Analysis Isotope_Check Check Molecular Ion Cluster MS_Analysis->Isotope_Check Br_Path M+ and M+2 peaks (1:1 ratio) Isotope_Check->Br_Path Doublet I_Path Single M+ peak Isotope_Check->I_Path Singlet NMR_Check Step 2: 13C NMR Verification Br_Path->NMR_Check I_Path->NMR_Check Br_Conf Ipso-Carbon Signal 120-130 ppm NMR_Check->Br_Conf Normal Shift I_Conf Ipso-Carbon Signal 85-100 ppm (Heavy Atom Effect) NMR_Check->I_Conf Upfield Shift Result_Br CONFIRMED: Bromo-Nitrotoluene Br_Conf->Result_Br Result_I CONFIRMED: Iodo-Nitrotoluene I_Conf->Result_I

Figure 1: Logical workflow for the spectroscopic differentiation of halogenated nitrotoluenes.

Standardized Experimental Protocol

To ensure reproducibility and adherence to the "Trustworthiness" pillar, follow this protocol for sample characterization.

A. Sample Preparation
  • Solvent: Use Chloroform-d (CDCl

    
    )  for both 
    
    
    
    H and
    
    
    C NMR. It provides excellent solubility for nitrotoluenes and a consistent internal reference (
    
    
    ,
    
    
    ).
  • Concentration:

    • 
      H NMR: 5–10 mg in 0.6 mL CDCl
      
      
      
      .
    • 
      C NMR: 30–50 mg in 0.6 mL CDCl
      
      
      
      . (Higher concentration is required to resolve the quaternary C-X and C-NO
      
      
      carbons).
B. Acquisition Parameters
  • 
    H NMR:  16 scans, 1 second relaxation delay.
    
  • 
    C NMR:  Minimum 512 scans. Use a relaxation delay (
    
    
    
    ) of 2.0 seconds or higher.
    • Reasoning: Quaternary carbons (C-Br, C-I, C-NO

      
      ) have long spin-lattice relaxation times (
      
      
      
      ). Short delays will suppress these signals, making the diagnostic C-I peak disappear into the noise.
C. Data Analysis
  • Check the 80–100 ppm region: If a signal exists here, it is almost certainly C-I .

  • Check the 120–130 ppm region: If the C-X signal is here, it is likely C-Br .

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectra of Nitrotoluene Derivatives. NIST Chemistry WebBook. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Carbon. University of Wisconsin-Madison. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Halogenated Nitrotoluenes

Executive Summary Halogenated nitrotoluenes (HNTs) represent a critical class of intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Their structural similarity—differing only by the positional is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nitrotoluenes (HNTs) represent a critical class of intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Their structural similarity—differing only by the positional isomerism of the nitro (


), methyl (

), and halogen (

) groups—poses a significant analytical challenge.

This guide compares the mass spectrometric (MS) behavior of HNTs, focusing on the mechanistic differentiation between Electron Ionization (EI) and Negative Ion Chemical Ionization (NICI) . Furthermore, it details the specific fragmentation pathways, particularly the "Ortho Effect," which serves as the primary diagnostic tool for distinguishing isomers.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the limit of detection (LOD) and the structural information yield.

Table 1: EI vs. NICI Performance Matrix
FeatureElectron Ionization (EI)Negative Ion Chemical Ionization (NICI)
Energy Regime Hard (~70 eV)Soft (Thermal electrons)
Primary Mechanism


(Electron Capture)
Molecular Ion (

)
Often weak or absent due to fragmentationDominant (often base peak)
Fragmentation Extensive; rich structural fingerprintMinimal; high selectivity for electronegative groups
Selectivity Universal for organicsSpecific to high electron affinity groups (

, Halogens)
LOD (Sensitivity) Nanogram (

g) range
Picogram (

g) to Femtogram range
Best Use Case Structural elucidation, library matchingTrace analysis, environmental monitoring

Expert Insight: For general structural confirmation, EI is superior due to the generation of library-searchable spectra. However, for trace analysis of HNTs in complex biological or environmental matrices, NICI provides a 100-1000x sensitivity gain because the nitro group and halogens are highly electronegative, efficiently capturing thermal electrons.

Deep Dive: Fragmentation Mechanisms[1]

The fragmentation of HNTs is governed by two competing forces: the stability of the aromatic core and the proximity effects of substituents.

The "Ortho Effect" (Proximity Interaction)

The most critical diagnostic pathway in HNT analysis is the Ortho Effect . This phenomenon occurs only when the nitro group is adjacent (ortho) to the methyl group (e.g., 2-nitrotoluene derivatives).

Mechanism:

  • Hydrogen Transfer: A hydrogen atom from the methyl group transfers to the oxygen of the nitro group via a 6-membered transition state.

  • Water Elimination: This rearrangement facilitates the loss of a hydroxyl radical (

    
    ) or water (
    
    
    
    ), resulting in a characteristic
    
    
    peak.
  • Isomer Differentiation: Meta- and para-isomers (e.g., 3-nitro or 4-nitro) cannot form this transition state due to steric distance. They instead favor the loss of the nitro group (

    
    , loss of 46 Da) or the halogen.
    
Halogen-Specific Pathways

The bond dissociation energy (BDE) of the Carbon-Halogen bond dramatically influences fragmentation:

  • Fluorine (C-F): Strong bond (BDE ~485 kJ/mol). Rarely cleaves. Spectra are dominated by aromatic ring fragmentation.

  • Chlorine (C-Cl): Moderate bond. Distinctive isotope pattern (

    
    ). Loss of 
    
    
    
    is common.
  • Bromine (C-Br): Weaker bond. Isotope pattern (

    
    ).
    
  • Iodine (C-I): Weak bond (BDE ~218 kJ/mol). The

    
     bond often breaks before other fragmentations, leading to abundant 
    
    
    
    ions.

Visualization of Signaling Pathways

The following diagram illustrates the mechanistic divergence between Ortho and Para isomers under EI-MS conditions.

FragmentationPathways cluster_legend Legend Start Molecular Ion (M+) Ortho_Parent Ortho-Nitrotoluene Radical Cation (m/z M) Path Transition State End Diagnostic Fragment TS_Ortho 6-Membered Ring Transition State Ortho_Parent->TS_Ortho H-Transfer (Proximity) Frag_OH [M - OH]+ Ion (Diagnostic Peak) TS_Ortho->Frag_OH Loss of •OH (17 Da) Para_Parent Para-Nitrotoluene Radical Cation (m/z M) Frag_NO2 [M - NO2]+ Ion (Common Peak) Para_Parent->Frag_NO2 Homolytic Cleavage Frag_Halogen [M - X]+ Ion (Halogen Loss) Para_Parent->Frag_Halogen Bond Scission (Weak C-X)

Figure 1: Mechanistic divergence in HNT fragmentation. The "Ortho Effect" (left) yields a unique [M-OH] ion, while Para isomers (right) favor NO2 loss.

Standardized Experimental Protocol

To ensure reproducible differentiation of HNT isomers, follow this self-validating GC-MS protocol.

Equipment & Conditions
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of HNT standard in 1 mL Ethyl Acetate (HPLC Grade).

    • Dilute to 10 µg/mL for EI scan mode.

  • GC Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min at 280°C.

    • Rationale: A slow ramp is critical to chromatographically separate isomers (e.g., 2-chloro-4-nitro vs 4-chloro-2-nitro) which often co-elute.

  • MS Acquisition (EI Mode):

    • Scan Range: m/z 40–350.

    • Source Temp: 230°C.

    • Validation Check: Verify the presence of air/water leaks (m/z 18, 28, 32) before the run. Ratios should be <5% of base peak.

  • Data Analysis (Isomer Confirmation):

    • Step A: Check Molecular Ion (

      
      ). Confirm Chlorine/Bromine isotope pattern.
      
    • Step B: Calculate Ratio

      
      .
      
    • Step C:

      • If

        
         (Significant peak) 
        
        
        
        Ortho Isomer (Nitro adjacent to Methyl).
      • If

        
         (Trace/Absent) 
        
        
        
        Meta/Para Isomer .

Reference Data: Isomer Differentiation Table

The following table summarizes the key diagnostic ions for Chloronitrotoluenes (MW = 171.58).

CompoundStructureKey Ion:

(m/z)
Key Ion:

(m/z 154)
Key Ion:

(m/z 125)
Diagnosis
2-Chloro-4-nitrotoluene Nitro para to Methyl171/173 (3:1)Absent (<5%)High IntensityNo Ortho Effect
4-Chloro-2-nitrotoluene Nitro ortho to Methyl171/173 (3:1)Dominant (Base Peak)Low IntensityOrtho Effect Active
2-Chloro-6-nitrotoluene Nitro ortho to Methyl171/173 (3:1)Dominant Low IntensityOrtho Effect Active

Note: For Brominated analogs, shift m/z values accordingly (+44 Da difference between Cl and Br).

References

  • National Institute of Standards and Technology (NIST). 4-Chloro-2-nitrotoluene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • ResearchGate. Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation. [Link]

  • National Institutes of Health (NIH) - PubMed. Metabolic studies of explosives: Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. [Link]

  • Wikipedia. Ortho effect - Mechanism of action in Mass Spectrometry and Chemistry. [Link]

  • Jordi Labs. Comparison of EI-CI in QTOF-GCMS. [Link]

Sources

Validation

A Comparative Guide to Quality Control Standards for 2-Bromo-5-iodo-4-nitrotoluene Reagents

For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount to the integrity and success of their work. 2-Bromo-5-iodo-4-nitrotoluene is a key buil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount to the integrity and success of their work. 2-Bromo-5-iodo-4-nitrotoluene is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its purity and identity is a critical, non-negotiable step. The presence of even trace impurities can have significant downstream consequences, affecting reaction yields, introducing downstream separation challenges, and potentially leading to the formation of unwanted and potentially toxic byproducts.

This guide provides an in-depth comparison of analytical methodologies for establishing robust quality control (QC) standards for 2-Bromo-5-iodo-4-nitrotoluene. We will explore the rationale behind the selection of various analytical techniques, delve into detailed experimental protocols, and present a framework for a comprehensive QC testing strategy.

The Foundation of Quality Control: Understanding Potential Impurities

A robust QC strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis of 2-Bromo-5-iodo-4-nitrotoluene. While specific manufacturing processes are proprietary, a general understanding of the synthetic routes allows for the prediction of likely process-related impurities. The synthesis of halogenated nitrotoluenes often involves a multi-step process including iodination, diazotization, and bromination of a starting material like o-toluidine.[1]

Potential Impurities Include:

  • Starting Materials: Unreacted precursors such as 2-bromotoluene or 4-nitrotoluene.

  • Isomeric Impurities: Positional isomers formed during the substitution reactions (e.g., 2-Bromo-3-iodo-4-nitrotoluene, 4-Bromo-3-iodo-2-nitrotoluene).

  • Incompletely Reacted Intermediates: For example, compounds lacking one of the halogen or nitro groups.

  • Byproducts of Side Reactions: Impurities generated from undesired reactions during the synthesis process.

A Multi-Faceted Approach to Quality Control

No single analytical technique can provide a complete picture of a reagent's quality. A comprehensive QC strategy for 2-Bromo-5-iodo-4-nitrotoluene should employ a combination of chromatographic and spectroscopic methods to confirm identity, quantify purity, and detect specific impurities.

Visualizing the QC Workflow

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_physical Physical Properties FTIR FTIR Spectroscopy Identity_Report Identity Report FTIR->Identity_Report Data for NMR NMR Spectroscopy NMR->Identity_Report Data for MS Mass Spectrometry MS->Identity_Report Data for HPLC HPLC (Assay & Impurities) Purity_Report Purity Report HPLC->Purity_Report Data for GC GC (Assay & Volatile Impurities) GC->Purity_Report Data for MP Melting Point Physical_Report Physical Properties Report MP->Physical_Report Data for Appearance Appearance Appearance->Physical_Report Data for Incoming_Reagent Incoming Reagent Batch Incoming_Reagent->FTIR Structural Confirmation Incoming_Reagent->NMR Structural Confirmation Incoming_Reagent->MS Structural Confirmation Incoming_Reagent->HPLC Quantitative Analysis Incoming_Reagent->GC Quantitative Analysis Incoming_Reagent->MP Initial Checks Incoming_Reagent->Appearance Initial Checks Final_Decision Release / Reject Decision Purity_Report->Final_Decision Consolidated Data Identity_Report->Final_Decision Consolidated Data Physical_Report->Final_Decision Consolidated Data

Caption: A typical quality control workflow for 2-Bromo-5-iodo-4-nitrotoluene.

Chromatographic Methods: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity determination for organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of non-volatile and thermally labile compounds like 2-Bromo-5-iodo-4-nitrotoluene. A well-developed HPLC method can separate the main component from its structurally similar impurities.[2]

Experimental Protocol: HPLC Purity of 2-Bromo-5-iodo-4-nitrotoluene

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 50
      25 90
      30 90
      31 50

      | 35 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a well-characterized reference standard of 2-Bromo-5-iodo-4-nitrotoluene into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 3000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Gas Chromatography (GC)

GC is an excellent alternative for assessing purity and is particularly well-suited for identifying volatile impurities.[3]

Experimental Protocol: GC Purity of 2-Bromo-5-iodo-4-nitrotoluene

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (split injection).

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

Comparison of Chromatographic Methods
FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds.[2]Ideal for volatile and thermally stable compounds.[3]
Resolution Generally high, especially with gradient elution.Very high for volatile compounds.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with FID for organic compounds.

Spectroscopic Methods: Unveiling the Molecular Identity

Spectroscopic techniques are indispensable for confirming the chemical structure of the reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. The spectrum should be compared to that of a reference standard. Key characteristic peaks for 2-Bromo-5-iodo-4-nitrotoluene would include those for aromatic C-H stretching, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro group.[6]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the molecular weight of 2-Bromo-5-iodo-4-nitrotoluene (341.93 g/mol ).[7] The isotopic pattern due to the presence of bromine is a key diagnostic feature.

Summary of Spectroscopic Data Interpretation
TechniqueInformation ProvidedExpected Observations for 2-Bromo-5-iodo-4-nitrotoluene
¹H NMR Chemical environment of protons.Aromatic protons with specific chemical shifts and coupling patterns, and a singlet for the methyl group protons.
¹³C NMR Number and type of carbon atoms.A specific number of signals corresponding to the carbon atoms in the molecule.
FTIR Presence of functional groups.Characteristic absorptions for aromatic C-H, C=C, and NO₂ groups.[6]
Mass Spec Molecular weight and fragmentation.Molecular ion peak at m/z ≈ 342 and a characteristic isotopic pattern for a monobrominated compound.[7]

Physical and Chemical Properties

In addition to chromatographic and spectroscopic analysis, basic physical and chemical tests are essential components of a comprehensive QC protocol.

  • Appearance: The physical state (e.g., crystalline solid) and color should be noted and compared to the specifications.

  • Melting Point: A sharp melting point range is indicative of high purity. For a related compound, 2-Bromo-5-nitrotoluene, the melting point is 78-80 °C.[8]

  • Solubility: The solubility in various solvents should be confirmed.

Establishing Acceptance Criteria

Based on the data from the analytical methods described above, a set of specifications can be established for the release of 2-Bromo-5-iodo-4-nitrotoluene reagents.

TestAcceptance Criteria
Appearance Conforms to standard description (e.g., Off-white to yellow crystalline solid).
Identity by FTIR The infrared absorption spectrum corresponds to that of a reference standard.
Identity by ¹H NMR The ¹H NMR spectrum corresponds to the structure of 2-Bromo-5-iodo-4-nitrotoluene.
Melting Point Within a narrow range (e.g., ± 2 °C) of the reference standard's melting point.
Purity by HPLC/GC ≥ 98.0% (Area Normalization).
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%

Conclusion

A robust quality control program for 2-Bromo-5-iodo-4-nitrotoluene is essential for ensuring the reliability and reproducibility of research and manufacturing processes. By employing a combination of chromatographic, spectroscopic, and physical testing methods, a comprehensive profile of the reagent's identity, purity, and impurity profile can be established. The methodologies and acceptance criteria proposed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement a scientifically sound and defensible quality control strategy.

References

  • Eureka | Patsnap. (n.d.). Synthetic method of 2-bromo-5-iodotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

  • MDPI. (2021). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-iodo-4-nitrotoluene: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary & Immediate Action 2-Bromo-5-iodo-4-nitrotoluene is a poly-functionalized aromatic intermediate presenting a "dual-threat" waste profile: it combines the thermal sensitivity of nitro-aromat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Action

2-Bromo-5-iodo-4-nitrotoluene is a poly-functionalized aromatic intermediate presenting a "dual-threat" waste profile: it combines the thermal sensitivity of nitro-aromatics with the environmental persistence and incineration requirements of halogenated organics (Bromine/Iodine).[1][2]

Operational Directive:

  • Do NOT dispose of in general trash or non-halogenated solvent streams.

  • Do NOT mix with strong bases or reducing agents (risk of rapid decomposition).

  • Primary Disposal Path: High-Temperature Incineration (RCRA-permitted facility) designated for Halogenated Organics.[1]

Hazard Identification & Technical Justification

To safely dispose of this compound, one must understand the causality of its hazards. We are not just following rules; we are managing chemical energy and environmental impact.

Functional Group Analysis
Functional GroupHazard MechanismDisposal Implication
Nitro (-NO₂) Thermal Instability: Nitro groups introduce strain and oxygen.[1][2] While mono-nitro compounds are generally stable, they can decompose violently if heated under confinement or shocked.Must be kept cool.[1][2][3] Waste containers must not be sealed air-tight if there is any risk of ongoing reaction (vented caps recommended for solutions).
Iodine (-I) & Bromine (-Br) Acid Gas Generation: Upon combustion, these release Hydrogen Iodide (HI) and Hydrogen Bromide (HBr).[1][2]Must be routed to an incinerator with a caustic scrubber.[1][2] Standard solvent incinerators may reject this waste stream.
Toluene Core Lipophilicity/Toxicity: High potential for bioaccumulation and aquatic toxicity.[1][2][4]Zero drain disposal. All aqueous rinses must be collected as hazardous waste.
Critical Safety Data (GHS)
  • Signal Word: WARNING

  • H-Codes:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[5][6][7][8]

    • H411: Toxic to aquatic life with long-lasting effects.[9][4]

Waste Stream Segregation Logic

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., ketones, strong bases) can create shock-sensitive solids or toxic fumes.

Decision Logic Diagram

The following flowchart illustrates the mandatory decision process for segregating 2-Bromo-5-iodo-4-nitrotoluene waste.

WasteSegregation Start Waste Generation: 2-Bromo-5-iodo-4-nitrotoluene StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid ContamCheck Contaminated with Oxidizers/Strong Bases? SolidPath->ContamCheck SolventCheck Solvent Type? LiquidPath->SolventCheck BinA Stream A: Solid Hazardous Waste (Halogenated Organic) ContamCheck->BinA No (Pure/Inert) BinC Stream C: REACTIVE Waste (Requires Stabilization) ContamCheck->BinC Yes (Risk of Exotherm) BinB Stream B: Halogenated Solvent Waste (High BTU) SolventCheck->BinB Any Organic Solvent SolventCheck->BinB Aqueous Mix

Figure 1: Segregation logic ensuring the compound is routed to the correct halogen-compatible destruction facility.

Detailed Disposal Protocol

Solid Waste (Pure Compound or Spill Debris)

Objective: Containment and preventing dust generation.

  • Primary Container: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

    • Why? Avoid metal containers which can react with nitro-aromatics over long periods, especially if moisture is present.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Bromo-5-iodo-4-nitrotoluene, Solid Debris"[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[5][4][6]

    • RCRA Code: D003 (Reactive - conservative classification due to nitro group) or N.O.S. (Not Otherwise Specified) depending on your facility's specific profile. Consult your EHS officer, but generally, this is treated as Halogenated Organic Solid .

  • Secondary Containment: Place the sealed jar into a clear plastic zip-bag to contain any potential leakage or external contamination.

Liquid Waste (Mother Liquors/Reaction Mixtures)

Objective: Prevent formation of shock-sensitive precipitates.

  • Compatibility Check: Ensure the waste solvent is compatible with the compound.

    • Safe: Dichloromethane, Ethyl Acetate, Toluene.

    • Unsafe: Strong alkaline solutions (NaOH/KOH) which can degrade the molecule and potentially form explosive salts.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved Iodo/Bromo compound reclassifies the entire container as Halogenated Waste.[2]

  • Documentation: Log the approximate mass of the compound added to the carboy. This is vital for the disposal facility to calculate the "Halogen Load" for their scrubbers.

Emergency Response: Spill Cleanup

In the event of a powder spill outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area. The compound is a respiratory irritant (H335).[6]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.

  • Wet Wiping Method:

    • Do NOT dry sweep (generates dust).

    • Cover the spill with pads dampened with a compatible solvent (e.g., Ethanol or Acetone).

    • Gently wipe from the outside in.

  • Verification: Use a UV lamp (if available) to check for fluorescence/residue, as many nitro-aromatics absorb/fluoresce in UV.

  • Disposal: All wipes go into Stream A (Solid Hazardous Waste).

Regulatory & Compliance Data (RCRA)

For US-based laboratories, strict adherence to EPA 40 CFR is required.

ParameterClassificationNotes
RCRA Status Non-Listed (Characteristic) Not specifically P- or U-listed.[1][2][10]
Waste Code D001 (If in flammable solvent)
Waste Code D003 (Reactive)Optional/Conservative: Use if the material is dry, old, or potentially crystallized with shock-sensitive impurities.[2]
DOT Shipping UN 2811 Toxic solids, organic, n.o.s. (2-Bromo-5-iodo-4-nitrotoluene)
Packing Group III Minor Danger (Standard for this class of intermediates)

References

  • U.S. Environmental Protection Agency (EPA). (2023).[11] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link][1][2]

  • PubChem. (n.d.). Compound Summary: Nitrotoluene Derivatives Safety Data. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link][1][2]

Sources

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